Egfr-IN-107
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H36FN7O2 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[2-(3-fluorophenyl)-1-methylindol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C34H36FN7O2/c1-7-31(43)37-26-20-27(30(44-6)21-29(26)41(4)18-17-40(2)3)39-34-36-16-15-25(38-34)32-24-13-8-9-14-28(24)42(5)33(32)22-11-10-12-23(35)19-22/h7-16,19-21H,1,17-18H2,2-6H3,(H,37,43)(H,36,38,39) |
InChI Key |
BJXXCHPXRUHHER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC(=CC=C3)F)C4=NC(=NC=C4)NC5=C(C=C(C(=C5)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Egfr-IN-107: A Deep Dive into the Mechanism of Action of a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for Egfr-IN-107, a novel, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound, also identified as compound 3r in its discovery publication, has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, positioning it as a promising candidate for cancer therapy, particularly in the context of acquired resistance to existing treatments.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the tyrosine kinase domain of the Epidermal Growth Factor Receptor. By binding to this domain, it blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. Notably, this compound has shown significant potency against the clinically relevant EGFRL858R/T790M double mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.
The binding of this compound to EGFR leads to the inhibition of receptor autophosphorylation, a critical step in the activation of downstream signaling pathways. This blockade results in the downregulation of key signaling molecules, including phosphorylated EGFR (p-EGFR), which ultimately leads to the induction of apoptosis (programmed cell death) and the suppression of cell migration in EGFR-dependent cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| EGFRWT | 0.4333 |
| EGFRL858R/T790M | 0.0438 |
| EGFR Kinase | 0.005 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (μM) |
| H1975 (Osimertinib-resistant) | 1.9 |
Table 3: In Vivo Antitumor Efficacy of this compound in H1975 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| This compound | 20 mg/kg | Comparable to Osimertinib (20 mg/kg) |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against EGFRWT and EGFRL858R/T790M was determined using a standard enzymatic assay. The protocol involved the incubation of recombinant human EGFR protein with the inhibitor at various concentrations in the presence of ATP and a suitable substrate. The kinase activity was then measured by quantifying the amount of phosphorylated substrate, typically through an ELISA-based method or radiometric assay. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative effects of this compound on the H1975 non-small cell lung cancer cell line were assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). The cell viability was determined by measuring the ATP content, which correlates with the number of viable cells. IC50 values were then calculated from the resulting dose-response curves.
Apoptosis and Cell Migration Assays
The induction of apoptosis in H1975 cells following treatment with this compound (1 μM for 24 hours) was evaluated by Western blot analysis of key apoptosis markers. This involved probing for the expression levels of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the anti-apoptotic protein Bcl-2.
Cell migration was assessed using a wound-healing assay. A scratch was made in a confluent monolayer of H1975 cells, which were then treated with this compound. The rate of wound closure was monitored over time and compared to untreated control cells to determine the effect of the inhibitor on cell migration. Western blot analysis for the expression of matrix metalloproteinase-2 (MMP-2) and E-cadherin was also performed to investigate the molecular mechanisms underlying the inhibition of migration.
In Vivo Xenograft Model
The antitumor efficacy of this compound was evaluated in a nude mouse xenograft model bearing H1975 tumors. Mice were orally administered with this compound (5, 10, and 20 mg/kg) daily for 21 days. Tumor volume and body weight were measured regularly throughout the study. At the end of the treatment period, tumors were excised, and the expression of p-EGFR was analyzed by immunohistochemistry to confirm target engagement in vivo. The study also monitored for any signs of toxicity, such as significant weight loss or tissue damage.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the in vitro anti-proliferative activity.
Caption: EGFR mutations and sensitivity to different generations of inhibitors.
EGFR-IN-107: A Novel Tyrosine Kinase Inhibitor Targeting EGFR Mutants
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EGFR-IN-107, also identified as compound 3r in primary literature, is a novel, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). This molecule demonstrates potent and selective inhibitory activity against both wild-type EGFR and, notably, the clinically significant L858R/T790M double mutant, which is a common mechanism of resistance to earlier-generation EGFR inhibitors. Preclinical data indicate that this compound effectively suppresses the proliferation of cancer cells harboring these mutations and induces apoptosis. Furthermore, in vivo studies have confirmed its anti-tumor efficacy in xenograft models, positioning it as a promising candidate for further investigation in the landscape of targeted cancer therapies. This document provides a comprehensive technical overview of this compound, its biological target, and the methodologies for its evaluation.
Introduction: The Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation cascade initiates a series of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cell growth and survival.[2][3][4]
In numerous malignancies, aberrant EGFR signaling, driven by receptor overexpression or activating mutations, is a key oncogenic driver.[5] This has established EGFR as a prime target for anti-cancer drug development. Small molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical success. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, often limits the long-term efficacy of first and second-generation TKIs. This compound has been developed to address this challenge.
This compound: Profile of a Novel Inhibitor
This compound is a potent, orally bioavailable small molecule designed to inhibit the kinase activity of EGFR. It has demonstrated significant activity against both wild-type EGFR and the osimertinib-resistant L858R/T790M mutant.
Quantitative Data Summary
The following table summarizes the key in vitro and cellular potency of this compound.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | EGFRWT | 0.4333 µM | [6] |
| IC50 | EGFRL858R/T790M | 0.0438 µM | [6] |
| IC50 | EGFR Kinase | 5 nM | [6] |
| IC50 | H1975 Cell Line (Osimertinib-resistant) | 1.9 µM | [6] |
Biological Target and Signaling Pathway
The primary biological target of this compound is the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding pocket of the EGFR's intracellular kinase domain, this compound prevents the autophosphorylation of the receptor. This action effectively blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Figure 1: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are representative methodologies for the characterization of a novel EGFR inhibitor like this compound, based on standard practices in the field.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of the inhibitor to block the enzymatic activity of EGFR.
-
Reagents and Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute this compound in DMSO. b. In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer. f. Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Lines: H1975 (human lung adenocarcinoma, expressing EGFR L858R/T790M) and other relevant cancer cell lines.
-
Reagents and Materials: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin/streptomycin, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound. c. Incubate for a specified period (e.g., 72 hours). d. Add the cell viability reagent and measure luminescence to determine the number of viable cells. e. Calculate the IC50 value for cell growth inhibition.
Apoptosis Assay
This assay determines if the inhibitor induces programmed cell death.
-
Reagents and Materials: Annexin V-FITC Apoptosis Detection Kit, propidium iodide (PI), and a flow cytometer.
-
Procedure: a. Treat H1975 cells with this compound at various concentrations for a set time (e.g., 24 hours). b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI. d. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Procedure: a. Subcutaneously inject H1975 cells into the flank of the mice. b. Allow the tumors to grow to a palpable size. c. Randomize the mice into treatment and control groups. d. Administer this compound orally at specified doses (e.g., 5, 10, 20 mg/kg) daily for a defined period (e.g., 21 days).[6] e. Monitor tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting for p-EGFR).[6]
Experimental and Logical Workflow
The evaluation of a novel EGFR inhibitor such as this compound typically follows a structured workflow from initial screening to in vivo validation.
Figure 2: General Experimental Workflow for EGFR Inhibitor Evaluation.
Conclusion
This compound is a compelling new EGFR tyrosine kinase inhibitor with potent activity against the clinically relevant L858R/T790M resistance mutation. Its demonstrated efficacy in both in vitro and in vivo preclinical models warrants further investigation as a potential therapeutic agent for non-small cell lung cancer and other EGFR-driven malignancies. The experimental framework outlined in this guide provides a robust basis for the continued evaluation of this and other novel targeted therapies.
References
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. ClinPGx [clinpgx.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 5. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synthesis and Feasibility of Egfr-IN-107: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the synthesis pathway and feasibility of Egfr-IN-107, a potent and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and professionals in drug development, this document outlines a feasible synthetic route, details experimental protocols for key reactions, and presents relevant biological activity data. Furthermore, it visualizes the critical EGFR signaling pathway targeted by this class of inhibitors.
This compound has demonstrated significant inhibitory activity against both wild-type EGFR and the clinically important L858R/T790M double mutant, with IC50 values of 0.4333 μM and 0.0438 μM, respectively.[1] Its ability to induce apoptosis in cancer cell lines highlights its potential as a therapeutic agent in oncology research.[1]
I. Proposed Synthesis Pathway of this compound
While the specific proprietary synthesis of this compound is not publicly disclosed, a feasible and logical synthetic pathway can be constructed based on established methodologies for the synthesis of analogous pyrimidine-based EGFR inhibitors. The proposed multi-step synthesis involves the construction of a core pyrimidine scaffold followed by functionalization to yield the final product.
The synthesis commences with the condensation of a substituted amidine with a β-ketoester to form the central pyrimidine ring. Subsequent halogenation, followed by a nucleophilic aromatic substitution (SNAr) with a substituted aniline, introduces a key pharmacophore. The final step involves the acylation of an amino group with a reactive acryloyl chloride to install the Michael acceptor moiety, which is crucial for the irreversible inhibition of EGFR.
Caption: Proposed multi-step synthesis pathway for this compound.
II. Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the proposed synthesis of this compound, adapted from the synthesis of similar pyrimidine-based EGFR inhibitors.
Step 1: Synthesis of the Pyrimidine Core
To a solution of the appropriate β-ketoester (1.0 eq) in ethanol, the corresponding substituted amidine hydrochloride (1.1 eq) and sodium ethoxide (1.2 eq) are added. The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrimidine core, which can be purified by column chromatography.
Step 2: Halogenation of the Pyrimidine Core
The pyrimidine core (1.0 eq) is treated with phosphorus oxychloride (POCl3, 5.0 eq) and heated at 100°C for 2 hours. The excess POCl3 is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to afford the halogenated pyrimidine intermediate.
Step 3: Nucleophilic Aromatic Substitution
A mixture of the halogenated pyrimidine (1.0 eq), the substituted aniline (1.1 eq), and a base such as diisopropylethylamine (DIPEA, 1.5 eq) in a solvent like isopropanol is heated to reflux for 8-12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water and a small amount of cold isopropanol, and then dried to yield the anilino-pyrimidine intermediate.
Step 4: Acrylamide Formation (Synthesis of this compound)
The anilino-pyrimidine intermediate (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. To this solution, triethylamine (1.2 eq) is added, followed by the dropwise addition of acryloyl chloride (1.1 eq). The reaction is stirred at 0°C for 1 hour and then at room temperature for an additional 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to give this compound.
Characterization: The structure and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
III. Quantitative Data Summary
The biological activity of this compound and other representative pyrimidine-based EGFR inhibitors is summarized in the table below. This data highlights the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (μM) | Reference |
| This compound | EGFRWT | 433.3 | H1975 | - | [1] |
| EGFRL858R/T790M | 43.8 | [1] | |||
| Compound 10b | EGFR | 8.29 | HepG2 | 3.56 | [2] |
| A549 | 5.85 | [2] | |||
| MCF-7 | 7.68 | [2] | |||
| Compound 4b | EGFR | 77.03 | HCT-116 | 1.34 | [3] |
| Compound 4c | EGFR | 94.9 | HCT-116 | 1.90 | [3] |
| Compound 42 | EGFRL858R | 1.1 | - | - | [4][5] |
| EGFRL858R/T790M | 34 | - | - | [4][5] | |
| EGFRL858R/T790M/C797S | 7.2 | - | - | [4][5] | |
| Compound 4c | - | - | A549 | 0.56 | [6] |
| - | - | PC-3 | 2.46 | [6] | |
| - | - | HepG2 | 2.21 | [6] |
IV. EGFR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the major signaling cascades initiated by EGFR activation.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
V. Feasibility and Future Directions
The proposed synthesis of this compound utilizes well-established chemical transformations, suggesting that the synthesis is highly feasible and scalable. The starting materials are commercially available or readily accessible through known synthetic procedures. The purification and characterization of the intermediates and the final product can be achieved using standard laboratory techniques.
The potent in vitro activity of this compound, particularly against the drug-resistant T790M mutant of EGFR, warrants further investigation. Future studies should focus on in vivo efficacy in preclinical cancer models, pharmacokinetic profiling, and toxicological assessments to fully evaluate its potential as a clinical candidate. The development of more potent and selective analogs based on the pyrimidine scaffold also represents a promising avenue for future research in the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Development of Egfr-IN-107
Introduction
This compound, also identified as compound 3r, is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed to target specific mutations in the EGFR gene that are prevalent in non-small cell lung cancer (NSCLC), particularly the L858R and T790M mutations.[1][2] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs. This guide provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity against different forms of EGFR and in cellular models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| Wild-Type EGFR (WT) | 0.4333 µM |
| EGFR L858R/T790M Mutant | 0.0438 µM |
| EGFR Kinase | 5 nM |
| Osimertinib-Resistant H1975 Cell Line | 1.9 µM |
Table 2: In Vivo Efficacy of this compound in H1975 Xenograft Model
| Dosage | Administration Route | Duration | Antitumor Effect |
| 5 mg/kg | Oral gavage | 21 days | Significant tumor proliferation inhibition |
| 10 mg/kg | Oral gavage | 21 days | Significant tumor proliferation inhibition |
| 20 mg/kg | Oral gavage | 21 days | Antitumor effect comparable to 20 mg/kg Osimertinib |
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the ATP-binding site of the EGFR kinase domain. Its chemical structure is designed to have a higher affinity for the mutant forms of EGFR, specifically the L858R/T790M double mutant, than for the wild-type receptor. This selective inhibition leads to the downregulation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.
The diagram below illustrates the EGFR signaling pathway and the point of intervention by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below. These protocols are representative of standard practices in the field.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of this compound against wild-type and mutant EGFR kinases.
-
Methodology:
-
Recombinant human EGFR (wild-type and L858R/T790M mutant) proteins are incubated with a range of concentrations of this compound in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based ADP-Glo™ Kinase Assay or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell Proliferation Assay
-
Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.
-
Methodology:
-
H1975 cells (harboring the L858R/T790M mutation) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.
-
The IC50 values are determined from the dose-response curves.
-
3. Apoptosis and Cell Migration Assays
-
Objective: To investigate the induction of apoptosis and inhibition of cell migration by this compound.
-
Methodology:
-
Apoptosis: H1975 cells are treated with this compound (e.g., 1 µM for 24 hours). Apoptosis is assessed by:
-
Western Blotting: Analyzing the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.
-
Flow Cytometry: Using Annexin V/Propidium Iodide staining to quantify apoptotic cells.
-
-
Cell Migration (Wound Healing Assay):
-
A confluent monolayer of H1975 cells is "scratched" to create a wound.
-
The cells are then incubated with this compound.
-
The closure of the wound is monitored and imaged at different time points to assess the inhibitory effect on cell migration.
-
-
4. In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with H1975 cells.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally via gavage at specified doses (5, 10, and 20 mg/kg) daily for a period of 21 days. A vehicle control and a positive control (e.g., Osimertinib) are included.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, and further analysis, such as Western blotting for p-EGFR, can be performed.
-
Logical Development Workflow
The development of a targeted inhibitor like this compound follows a structured workflow from initial concept to preclinical validation.
Caption: Logical workflow for the development of this compound.
Conclusion
This compound demonstrates significant promise as a selective inhibitor of the clinically relevant EGFR L858R/T790M mutant.[1][2] Its potent in vitro activity translates to strong antitumor efficacy in preclinical in vivo models, with a safety profile that appears to be favorable.[2] The data presented in this guide underscore the potential of this compound as a therapeutic agent for NSCLC patients who have developed resistance to earlier-generation EGFR inhibitors. Further investigation into its clinical efficacy and safety is warranted.
References
In Vitro Activity of Egfr-IN-107: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the in vitro activity of Egfr-IN-107, a potent and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended for researchers, scientists, and professionals involved in the field of oncology and drug development.
Core Efficacy and Potency
This compound has demonstrated significant inhibitory activity against both wild-type EGFR and, more notably, the clinically relevant L858R/T790M double mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. The compound also exhibits anti-proliferative and pro-apoptotic effects in cancer cell lines harboring this mutation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value |
| EGFR (Wild-Type) | Enzymatic Assay | 0.4333 µM[1][2][3][4] |
| EGFR (L858R/T790M Mutant) | Enzymatic Assay | 0.0438 µM[1][2][3][4] |
| H1975 Human NSCLC Cell Line (L858R/T790M) | Cell Proliferation Assay | Proliferation inhibited[1][2][4] |
| Osimertinib-Resistant H1975 Cell Line (H1975OR) | Cell Proliferation Assay | 1.9 µM[1][2] |
Note on IC50 Values for EGFR (L858R/T790M Mutant): Publicly available data from some sources state an IC50 of 5 nM, which is equivalent to 0.005 µM. The value of 0.0438 µM is also reported. This discrepancy may arise from different experimental conditions or assay formats. Researchers are advised to consult the primary literature for clarification.
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Cellular Mechanisms of Action
In cell-based assays, this compound has been shown to induce apoptosis and inhibit cell migration in the H1975 non-small cell lung cancer cell line.[1][2] Mechanistic studies indicate that treatment with this compound leads to the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, this compound treatment results in the upregulation of the cell adhesion molecule E-cadherin and the downregulation of matrix metalloproteinase-2 (MMP-2), which is consistent with its observed anti-migratory effects.[1]
Experimental Protocols
While the specific protocols for the in vitro evaluation of this compound are proprietary to the discovering entity, the following sections describe standard, representative methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of a compound against a purified kinase is a radiometric or fluorescence-based assay.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the EGFR kinase. The amount of phosphorylated substrate is then quantified.
-
Procedure:
-
Recombinant human EGFR (wild-type or mutant) is incubated in a reaction buffer containing a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (often radiolabeled with ³²P or ³³P).
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a filter membrane and washing).
-
The amount of incorporated phosphate is measured using a scintillation counter or a phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Cell viability and proliferation can be assessed using various methods, such as the MTT or CellTiter-Glo® assays.
-
Cell Culture: H1975 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with this compound at a range of concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is read on a plate reader.
-
CellTiter-Glo® Assay: This luminescent assay measures ATP levels, which correlate with cell viability. The reagent is added to the wells, and the luminescence is measured.
-
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells, and the IC50 value is determined.
Apoptosis and Western Blot Analysis
The induction of apoptosis can be confirmed by observing changes in the expression of key apoptotic proteins via Western blotting.
-
Cell Lysis: H1975 cells are treated with this compound for a defined period (e.g., 24 hours). The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, and a loading control like GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay
The effect of this compound on cell migration can be evaluated using a wound-healing (scratch) assay.
-
Cell Monolayer: H1975 cells are grown to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated in media containing different concentrations of this compound.
-
Image Acquisition: Images of the wound are captured at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).
-
Data Analysis: The rate of wound closure is measured and compared between the treated and untreated cells to assess the inhibitory effect on cell migration.
References
- 1. Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Epidermal Growth Factor Receptor (EGFR) May Provide Effective Treatment for Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-107 (CAS 879127-07-8): A Technical Guide for Researchers
An In-Depth Review of a Potent and Selective EGFR Inhibitor
Egfr-IN-107 is a potent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This small molecule, identified by the CAS number 879127-07-8, has demonstrated significant activity against wild-type EGFR as well as clinically relevant mutant forms of the receptor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological activity, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.
Chemical and Physical Properties
This compound, with the chemical name Cyclopropanecarboxylic acid (3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)amide, is a 4,6-dianilinopyrimidine derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 879127-07-8 |
| Molecular Formula | C₂₁H₁₈F₃N₅O |
| Molecular Weight | 413.40 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling substrates. This blockade of autophosphorylation is a critical step in halting the activation of EGFR-mediated signaling cascades that are often dysregulated in cancer.
Biological Activity
The inhibitory activity of this compound has been characterized against both wild-type and mutant forms of EGFR. The compound exhibits high potency and selectivity.
| Target | IC₅₀ (nM) |
| EGFR (wild-type) | 21 |
| EGFR (L858R) | 63 |
| EGFR (L861Q) | 4 |
| erbB4/Her4 | 7640 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
This compound has also been shown to be highly selective for EGFR over a broad panel of other kinases, indicating a favorable specificity profile. In cellular assays, it effectively blocks EGF-induced EGFR autophosphorylation. Furthermore, studies have indicated that this compound can induce apoptosis by modulating the expression of key regulatory proteins, such as upregulating the pro-apoptotic protein Bim and downregulating the anti-apoptotic protein survivin.
Signaling Pathways
EGFR is a critical node in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound effectively downregulates these pathways. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors. Below are generalized procedures for key assays used to characterize compounds like this compound.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme and the peptide substrate in Kinase Assay Buffer.
-
Add this compound at various concentrations to the wells of the 384-well plate. A DMSO control is also included.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based EGFR Autophosphorylation Assay
This assay determines the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A549)
-
Cell culture medium and serum
-
Epidermal Growth Factor (EGF)
-
This compound (serially diluted in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal EGFR phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF for a short period (e.g., 10-15 minutes) to induce EGFR autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals to determine the concentration-dependent inhibition of EGFR autophosphorylation by this compound.
Synthesis, Pharmacokinetics, and In Vivo Efficacy
Detailed information regarding the specific synthesis protocol, pharmacokinetic properties, and in vivo efficacy of this compound is limited in the publicly available literature. The original discovery of this class of compounds was reported in the Journal of the American Chemical Society in 2006 by Zhang et al., which may contain further details. For researchers interested in these aspects, consulting this primary literature is recommended. In general, 4,6-dianilinopyrimidine derivatives are a well-established class of kinase inhibitors, and their synthesis often involves multi-step organic chemistry procedures. Pharmacokinetic and in vivo studies would be necessary to fully characterize the drug-like properties of this compound for any potential therapeutic development.
Conclusion
This compound is a valuable research tool for studying the role of EGFR in normal physiology and in disease, particularly in cancer. Its high potency and selectivity make it a suitable probe for investigating EGFR-dependent signaling pathways and for evaluating the effects of EGFR inhibition in various cellular and potentially in vivo models. Further research into its synthesis, pharmacokinetics, and in vivo activity will be essential to fully understand its potential as a therapeutic agent.
The Dual-Action EGFR Inhibitor Egfr-IN-107 (C21H18F3N5O): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound identified by the molecular formula C21H18F3N5O, commonly referred to as Egfr-IN-107. While this designation is not universally standard, the compound is chemically defined as N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide, with the CAS number 879127-07-8. This document collates available data on its inhibitory activity, mechanism of action, and relevant experimental methodologies, presenting it in a format tailored for researchers and professionals in drug development.
Quantitative Inhibitory Activity
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its inhibitory activity has been characterized against wild-type EGFR as well as clinically relevant mutant forms of the receptor. The compound also exhibits high selectivity for EGFR over other kinases.
| Target | IC50 Value | Notes |
| Wild-Type EGFR | 21 nM | ATP-competitive inhibition. |
| EGFR L858R Mutant | 63 nM | A common activating mutation in non-small cell lung cancer (NSCLC). |
| EGFR L861Q Mutant | 4 nM | An activating mutation found in NSCLC. |
| erbB4/Her4 | 7.64 µM | Demonstrates selectivity for EGFR over other members of the ErbB family. |
| Panel of 55 other kinases | > 10 µM | Indicates high selectivity for EGFR. |
Table 1: Summary of IC50 values for this compound against various kinases.
In addition to enzymatic inhibition, this compound has been shown to effectively block receptor autophosphorylation in a cellular context. Complete inhibition of EGF-induced EGFR autophosphorylation was observed in U-2OS cells at a concentration of 10 µM[1].
Mechanism of Action: A Dual Inhibitor
This compound functions as a cell-permeable, 4,6-disubstituted pyrimidine compound that acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase[1]. By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.
Interestingly, emerging research has identified a second, distinct mechanism of action for this compound. Studies have shown that this compound also functions as a microtubule depolymerizer[2][3]. This dual activity, targeting both a key signaling protein and a crucial component of the cytoskeleton, suggests potential for synergistic anti-cancer effects. The disruption of microtubule dynamics can lead to mitotic arrest and apoptosis, complementing the inhibition of EGFR-driven growth signals.
Experimental Protocols
EGFR Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Test compound (this compound) at various concentrations.
-
384-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the EGFR kinase and the peptide substrate to the wells of the 384-well plate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
The luminescence or fluorescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay - Generic Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Reagents and Materials:
-
Cancer cell line expressing EGFR (e.g., A431, NCI-H1975).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
96-well plates.
-
This compound at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot for EGFR Phosphorylation (Generic Protocol)
Western blotting is used to detect the phosphorylation status of EGFR in cells treated with an inhibitor.
-
Reagents and Materials:
-
Cancer cell line expressing EGFR.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and blotting membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Starve the cells in serum-free medium overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR and a loading control (β-actin).
-
Visualizations
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating an EGFR inhibitor.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Figure 2: A typical experimental workflow for the in vitro characterization of an EGFR inhibitor.
Conclusion and Future Directions
This compound (C21H18F3N5O) is a potent and selective inhibitor of EGFR, including clinically relevant mutant forms. Its dual mechanism of action, targeting both EGFR signaling and microtubule dynamics, makes it a compound of significant interest for further investigation. While in vitro data demonstrates its efficacy, a comprehensive understanding of its therapeutic potential requires further studies, including detailed pharmacokinetic and in vivo efficacy evaluations. The lack of publicly available, detailed synthesis protocols also presents a challenge for broader research adoption. Future work should focus on elucidating the in vivo properties of this compound and exploring the therapeutic implications of its dual-inhibitory profile.
References
Characterizing Novel EGFR Inhibitors: A Technical Guide to Assessing Selectivity for EGFR Mutants
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, particularly for non-small cell lung cancer (NSCLC). The clinical efficacy of EGFR tyrosine kinase inhibitors (TKIs) is often dictated by their selectivity for specific activating and resistance mutations within the EGFR kinase domain over the wild-type (WT) protein. This guide provides a comprehensive overview of the methodologies and data presentation required to characterize the selectivity profile of a novel EGFR inhibitor, exemplified here as "Egfr-IN-107". We will detail essential experimental protocols, present data in a structured format for clear interpretation, and visualize key biological pathways and experimental workflows.
Introduction: The Imperative for Mutant-Selective EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in several cancers, most notably NSCLC.[1][2]
First and second-generation EGFR-TKIs demonstrated the clinical potential of targeting this pathway, particularly in patients with common activating mutations such as exon 19 deletions (Ex19del) and the L858R point mutation.[3][4][5] However, the efficacy of these inhibitors is often limited by dose-limiting toxicities associated with the inhibition of wild-type EGFR and the emergence of acquired resistance, most commonly the T790M "gatekeeper" mutation.[1][6]
This clinical challenge spurred the development of third-generation EGFR-TKIs, designed with a primary objective of high selectivity for both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][3] This selectivity profile is intended to enhance the therapeutic window, leading to improved efficacy and reduced off-target side effects.
This document serves as a technical guide for the preclinical characterization of a novel, hypothetical EGFR inhibitor, "this compound," with a focus on establishing its selectivity profile against clinically relevant EGFR mutants.
Quantitative Analysis of Kinase Selectivity
A critical step in the characterization of a novel EGFR inhibitor is the quantitative assessment of its inhibitory activity against a panel of EGFR variants and a selection of other kinases to determine its overall selectivity. The data is typically presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Mutation | Type | IC50 (nM) |
| EGFR | Wild-Type | - | 150 |
| EGFR | L858R | Activating | 5 |
| EGFR | Exon 19 Deletion | Activating | 3 |
| EGFR | L858R/T790M | Activating/Resistance | 8 |
| EGFR | Exon 19 Del/T790M | Activating/Resistance | 6 |
| HER2 | Wild-Type | Off-Target | >1000 |
| HER4 | Wild-Type | Off-Target | >1000 |
| MET | Wild-Type | Off-Target | >1000 |
| ABL1 | Wild-Type | Off-Target | >2500 |
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | EGFR Status | Description | GI50 (nM) |
| NCI-H1975 | L858R/T790M | NSCLC | 12 |
| PC-9 | Exon 19 Deletion | NSCLC | 7 |
| A431 | Wild-Type (amplified) | Epidermoid Carcinoma | 250 |
| Ba/F3-EGFR WT | Wild-Type | Engineered Pro-B Cell | 200 |
| Ba/F3-EGFR L858R | L858R | Engineered Pro-B Cell | 9 |
| Ba/F3-EGFR Ex19Del | Exon 19 Deletion | Engineered Pro-B Cell | 5 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of an inhibitor's properties.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the concentration-dependent inhibition of purified recombinant kinase activity by the test compound.
Methodology:
-
Kinase and Substrate Preparation: Recombinant human EGFR (wild-type and mutant variants) and other kinases are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.
-
Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction:
-
Add kinase, test compound, and assay buffer to a 384-well plate.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of ATP (at a concentration close to its Km) and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®). The amount of remaining ATP is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (Cell-Based Assay)
Objective: To measure the effect of the inhibitor on the proliferation of cancer cell lines with different EGFR mutation statuses.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., NCI-H1975, PC-9) or engineered cell lines (e.g., Ba/F3) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
After the incubation period, add a viability reagent such as CellTiter-Glo® (which measures ATP content as an indicator of metabolically active cells) or resazurin.
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for conveying complex biological and experimental information concisely.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for characterizing the selectivity of a novel EGFR inhibitor.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. A decade of EGFR inhibition in EGFR-mutated non small cell lung cancer (NSCLC): Old successes and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR mutations in non-small cell lung cancer: Classification, characteristics and resistance to third-generation EGFR-tyrosine kinase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not all epidermal growth factor receptor mutations in lung cancer are created equal: Perspectives for individualized treatment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the sequencing of tyrosine kinase inhibitors (TKIs) in epidermal growth factor receptor (EGFR) mutation-positive non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple mutations in the EGFR gene in lung cancer is rare but should not be forgettable - Miyata - Translational Lung Cancer Research [tlcr.amegroups.org]
An In-Depth Technical Guide to EGFR Tyrosine Kinase Inhibitors: A Comparative Analysis Featuring EGFR-IN-107
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). These targeted therapies have significantly improved outcomes for patients with EGFR-mutated tumors. However, the emergence of resistance mutations necessitates the continuous development of novel inhibitors. This technical guide provides a comprehensive overview of the different generations of EGFR TKIs, their mechanisms of action, and the evolution of resistance. A special focus is placed on the preclinical compound EGFR-IN-107, comparing its inhibitory profile with established EGFR TKIs. This document includes detailed experimental protocols for key assays in EGFR inhibitor development and visual representations of critical signaling pathways and experimental workflows to aid in research and development efforts.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cellular processes. However, in many cancers, particularly NSCLC, aberrant EGFR signaling, often driven by activating mutations in the kinase domain, leads to uncontrolled cell growth and tumor progression.
Generations of EGFR Tyrosine Kinase Inhibitors
The development of EGFR TKIs has progressed through several generations, each designed to address the limitations of the previous one, primarily the development of drug resistance.
-
First-Generation EGFR TKIs (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR. They are effective against the common activating mutations, such as exon 19 deletions and the L858R point mutation.[2] However, their efficacy is limited by the emergence of the T790M "gatekeeper" mutation in about 50-60% of patients.[3]
-
Second-Generation EGFR TKIs (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[4] They have a broader inhibitory profile, targeting other ErbB family members, and were designed to overcome T790M-mediated resistance. While showing some activity against T790M in preclinical models, their clinical efficacy in this setting is limited by dose-limiting toxicities due to the inhibition of wild-type (WT) EGFR.[5]
-
Third-Generation EGFR TKIs (Osimertinib): This generation was specifically designed to be mutant-selective, potently inhibiting both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing WT EGFR.[2] Osimertinib has become the standard of care for patients with T790M-positive NSCLC. However, resistance to third-generation inhibitors inevitably develops, with the C797S mutation being a key on-target resistance mechanism.[3]
-
Fourth-Generation and Novel EGFR TKIs (this compound): The challenge of C797S-mediated resistance has spurred the development of fourth-generation and other novel EGFR TKIs. These inhibitors are being designed to target EGFR harboring the C797S mutation, as well as other complex mutation patterns. This compound is a novel, orally active inhibitor that has shown promising preclinical activity against the L858R/T790M double mutant.
Comparative Analysis of EGFR TKI Potency
The inhibitory activity of EGFR TKIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The following table summarizes the reported IC50 values for this compound and other representative EGFR TKIs against various EGFR forms.
| Inhibitor | Generation | EGFR (Wild-Type) IC50 (µM) | EGFR (L858R) IC50 (µM) | EGFR (Exon 19 Del) IC50 (µM) | EGFR (L858R/T790M) IC50 (µM) | EGFR (Exon 19 Del/T790M) IC50 (µM) | EGFR (L858R/T790M/C797S) IC50 (µM) |
| Gefitinib | 1st | ~0.037 | ~0.026 | Data varies | >10 | Data varies | Resistant |
| Erlotinib | 1st | ~0.002 | ~0.004 | Data varies | >10 | Data varies | Resistant |
| Afatinib | 2nd | ~0.0005 | ~0.0004 | ~0.0002 | ~0.01 | ~0.014 | Resistant |
| Osimertinib | 3rd | ~0.012 | ~0.012 | ~0.001 | ~0.001 | ~0.001 | Resistant |
| This compound | Novel | 0.4333 | Data not available | Data not available | 0.0438 | Data not available | Data not available |
Data for Gefitinib, Erlotinib, Afatinib, and Osimertinib are compiled from various sources and may reflect different assay conditions. This compound data is from MedChemExpress.[6]
Signaling Pathways and Mechanisms of Action
The binding of EGFR TKIs to the ATP-binding pocket of the EGFR kinase domain inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways.
Caption: Simplified EGFR Signaling Pathway and TKI Inhibition.
The different generations of EGFR TKIs have distinct mechanisms of binding to the EGFR kinase domain.
Caption: Mechanisms of Action of Different EGFR TKI Generations.
Experimental Protocols for EGFR Inhibitor Evaluation
The preclinical evaluation of a novel EGFR TKI like this compound involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and anti-cancer activity.
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified EGFR kinase (wild-type and mutant forms).
Methodology:
-
Reagents and Materials: Purified recombinant human EGFR kinase (WT, L858R, L858R/T790M, etc.), kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), the test inhibitor (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 384-well plate, add the kinase, the inhibitor dilution, and the kinase buffer. c. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of an inhibitor on cancer cell lines.
Methodology:
-
Cell Lines: Use relevant cancer cell lines, such as H1975 (harboring the L858R and T790M mutations) and A431 (overexpressing wild-type EGFR).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution). e. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To determine if the inhibitor induces programmed cell death (apoptosis).
Methodology:
-
Procedure: a. Treat the cancer cells with the test inhibitor at various concentrations for a defined period (e.g., 24-48 hours). b. Harvest the cells and wash them with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). e. Incubate the cells in the dark for 15 minutes at room temperature. f. Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously inject a suspension of cancer cells (e.g., H1975) into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the test inhibitor (e.g., this compound) orally or via another appropriate route at different dose levels, and a vehicle control to the control group, according to a defined schedule (e.g., daily for 21 days). e. Monitor the tumor volume and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for target engagement).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each dose level.
Caption: Typical Experimental Workflow for EGFR Inhibitor Evaluation.
Conclusion and Future Directions
The development of EGFR TKIs represents a paradigm of precision medicine in oncology. While significant progress has been made with the first three generations of inhibitors, the emergence of resistance remains a major clinical challenge. Novel inhibitors like this compound, with potent activity against resistant mutants, are crucial for expanding the therapeutic options for patients with EGFR-mutated NSCLC. The continued investigation of such compounds, utilizing the experimental approaches detailed in this guide, will be essential for advancing the field. Future research will likely focus on the development of fourth-generation inhibitors that can overcome C797S-mediated resistance, as well as combination strategies to prevent or delay the onset of resistance. A deeper understanding of the complex resistance mechanisms will be key to designing the next wave of effective EGFR-targeted therapies.
References
- 1. doaj.org [doaj.org]
- 2. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation - Gilardone - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. Molecular characteristics and clinical outcomes of EGFR exon 19 indel subtypes to EGFR TKIs in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Egfr-IN-107 Bound to EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional characteristics of Egfr-IN-107, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines the binding affinity, inhibitory activity, and the putative binding mode of this compound to both wild-type and mutant forms of EGFR. Detailed experimental methodologies for the key assays are also provided to enable replication and further investigation.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). This compound, also identified as compound 3r, is a novel, orally active EGFR inhibitor developed as a derivative of osimertinib.[1] This guide focuses on the structural and functional analysis of its interaction with EGFR.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both wild-type and clinically relevant mutant forms of EGFR, as well as against cancer cell lines. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) |
| EGFRWT | 0.4333[1] |
| EGFRL858R/T790M | 0.0438[1] |
IC50: Half-maximal inhibitory concentration.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (μM) |
| H1975 | L858R/T790M | 1.9[1] |
| A549 | Wild-Type | Similar to Osimertinib[2] |
H1975 is a human NSCLC cell line. A549 is a human lung adenocarcinoma cell line.
Table 3: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment | Outcome |
| H1975 Xenograft Mouse Model | 20 mg/kg, oral gavage, 21 days | Significant inhibition of tumor proliferation, comparable to Osimertinib[1] |
Structural Analysis of the this compound-EGFR Complex
As of the latest available data, a co-crystal structure of this compound bound to the EGFR kinase domain has not been deposited in the Protein Data Bank (PDB). However, molecular docking studies have been performed to elucidate the putative binding mode of this compound within the ATP-binding site of EGFR.
The docking model suggests that this compound, being an osimertinib derivative, likely occupies the ATP-binding pocket of the EGFR kinase domain. The core quinazoline scaffold is predicted to form hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction for many EGFR inhibitors. The various substitutions on the phenyl ring and the indole moiety are expected to make additional contacts with hydrophobic and polar residues within the binding site, contributing to its potency and selectivity.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for tumor growth and survival.
References
Methodological & Application
Application Notes and Protocols for a Novel EGFR Inhibitor: Egfr-IN-107
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[3][4] Consequently, EGFR has emerged as a major target for anti-cancer therapies.[4][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR have shown clinical efficacy, though the emergence of resistance mutations remains a challenge.[6][7]
These application notes provide a comprehensive set of protocols for the in vitro characterization of Egfr-IN-107, a novel putative EGFR inhibitor. The described methodologies will enable researchers to assess its biological activity, elucidate its mechanism of action, and determine its potency and selectivity in relevant cancer cell line models.
Mechanism of Action: EGFR Signaling Pathways
Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][8] This activation initiates several downstream signaling cascades that are critical for cancer cell proliferation and survival. The primary pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a major driver of cell proliferation.[2][9]
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, survival, and metabolism.[1][2]
-
JAK/STAT Pathway: This pathway is also involved in cell proliferation and survival.[1][2]
This compound is hypothesized to be a small molecule inhibitor that targets the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols outline a general workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Cell Line Selection and Culture
Objective: To select appropriate cancer cell lines for evaluating the efficacy of this compound.
Recommended Cell Lines:
-
A549 (NSCLC): Wild-type EGFR.
-
H1975 (NSCLC): L858R/T790M mutant EGFR, resistant to first-generation TKIs.
-
HCC827 (NSCLC): Exon 19 deletion mutant EGFR, sensitive to first-generation TKIs.
-
A431 (Epidermoid Carcinoma): High EGFR overexpression.[10]
-
MCF-7 (Breast Cancer): Low EGFR expression (as a negative control).
Protocol:
-
Culture selected cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely subculture cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected cancer cell lines
-
96-well plates
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | EGFR Status | This compound IC50 (µM) |
| A549 | Wild-Type | 15.2 |
| H1975 | L858R/T790M | 0.8 |
| HCC827 | del E746-A750 | 0.1 |
| A431 | Overexpressed | 5.6 |
| MCF-7 | Low Expression | > 50 |
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of EGFR and key downstream signaling proteins.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Data Presentation:
| Treatment | p-EGFR (Tyr1068) | Total EGFR | p-AKT (Ser473) | Total AKT | p-ERK (Thr202/Tyr204) | Total ERK |
| Control | - | +++ | - | +++ | - | +++ |
| EGF (50 ng/mL) | +++ | +++ | +++ | +++ | +++ | +++ |
| EGF + this compound (0.1 µM) | ++ | +++ | ++ | +++ | ++ | +++ |
| EGF + this compound (1 µM) | + | +++ | + | +++ | + | +++ |
(-: no band, +: weak band, ++: moderate band, +++: strong band)
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the growth inhibitory effect of this compound is due to the induction of apoptosis.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| This compound (1 µM) | 65.8 | 25.1 | 9.1 |
| This compound (5 µM) | 30.4 | 50.7 | 18.9 |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By following these methodologies, researchers can effectively determine the compound's potency, its impact on the EGFR signaling pathway, and its ability to induce apoptosis in cancer cells. The results from these studies will be crucial for the further development of this compound as a potential anti-cancer therapeutic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. EGFR interactive pathway | Abcam [abcam.com]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-107 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations in its tyrosine kinase domain, is a key driver in the pathogenesis of non-small cell lung cancer (NSCLC).[1][3][4] EGFR tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of targeted therapy for EGFR-mutant NSCLC. This document provides detailed application notes and protocols for the use of EGFR-IN-107, a potent and orally active EGFR inhibitor, in lung cancer cell line models.
This compound has demonstrated significant inhibitory activity against both wild-type EGFR and, notably, the clinically relevant L858R/T790M double mutant, which confers resistance to earlier generation TKIs.[5] It has been shown to induce apoptosis and inhibit the proliferation of lung cancer cells harboring this resistance mutation.[5] These application notes are intended to guide researchers in the effective use of this compound for in vitro studies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line | Assay Type |
| EGFR (Wild-Type) | 0.4333 µM | - | Kinase Assay |
| EGFR (L858R/T790M) | 0.0438 µM | - | Kinase Assay |
| EGFR (L858R/T790M) | 5 nM | - | Kinase Assay |
| H1975 (L858R/T790M) | - | H1975 | Proliferation Assay |
| H1975OR (Osimertinib-Resistant) | 1.9 µM | H1975OR | Proliferation Assay |
Data sourced from TargetMol product information.[5]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival. This compound exerts its effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
The following workflow outlines the key in vitro experiments to characterize the effects of this compound on a lung cancer cell line.
Caption: General workflow for in vitro characterization of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a lung cancer cell line, such as H1975.
Materials:
-
Lung cancer cell line (e.g., H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream effectors, AKT and ERK.
Materials:
-
Lung cancer cell line (e.g., H1975)
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.[7][8][9]
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control (β-actin).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Lung cancer cell line (e.g., H1975)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 24 or 48 hours.[5] Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[12]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to investigate the in vitro effects of this compound on lung cancer cell lines. The provided data and methodologies will facilitate the exploration of this promising EGFR inhibitor in preclinical cancer research and drug development. It is recommended to optimize the protocols for specific cell lines and experimental conditions.
References
- 1. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. About EGFR-Positive Lung Cancer | Navigating EGFR [egfr.lungevity.org]
- 3. EGFR Positive Lung Cancer | Roy Castle Lung Cancer Foundation [roycastle.org]
- 4. EGFR stands for epidermal growth factor receptor. | EGFR Positive UK [egfrpositive.org.uk]
- 5. EGFR-IN-107_TargetMol [targetmol.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. CD44 inhibition attenuates EGFR signaling and enhances cisplatin sensitivity in human EGFR wild-type non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Detection of p-EGFR Inhibition by Egfr-IN-107 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues.[2] This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in cell survival and proliferation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Egfr-IN-107 is a small molecule inhibitor designed to target EGFR activity. This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting EGFR phosphorylation using the Western blot technique. Western blotting is a widely used method to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[3] This protocol is optimized for the detection of phosphorylated EGFR (p-EGFR) and total EGFR, allowing for a ratiometric analysis of EGFR activation.
Signaling Pathway Overview
The binding of a ligand like EGF to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This results in the autophosphorylation of specific tyrosine residues in the cytoplasmic tail. These phosphotyrosine residues then serve as docking sites for various signaling proteins containing SH2 or PTB domains, initiating downstream signaling cascades that ultimately regulate cellular processes. This compound is hypothesized to interfere with the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect p-EGFR and total EGFR.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line with high endogenous or induced EGFR expression (e.g., A431, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Starvation (Optional but Recommended): Once cells reach the desired confluency, aspirate the growth medium, wash once with phosphate-buffered saline (PBS), and replace with serum-free medium. Incubate for 12-24 hours. This step reduces basal EGFR phosphorylation.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in serum-free medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 0.1, 1, 10, 100, 1000 nM) to determine the optimal inhibitory concentration.
-
Aspirate the starvation medium and add the medium containing this compound. Incubate for a predetermined time. A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is advised to find the optimal treatment duration.
-
-
EGF Stimulation: To induce EGFR phosphorylation, add EGF to a final concentration of 20-100 ng/mL to each well (except for the unstimulated control) and incubate for 5-15 minutes at 37°C.[1][4]
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and store at -80°C.
-
Part 2: Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Part 3: Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of a 4-12% SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[3] For a large protein like EGFR (~170-180 kDa), a wet transfer at 100V for 90-120 minutes at 4°C is recommended.[1]
-
Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3][5] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[3]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-EGFR and anti-total EGFR) in 5% BSA in TBST according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as described in step 6.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Presentation
The following tables summarize the recommended reagents and conditions for this protocol.
Table 1: Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| This compound | 10 mM | 0.1 nM - 1 µM (for dose-response) | DMSO |
| EGF | 100 µg/mL | 20 - 100 ng/mL | PBS with 0.1% BSA |
| Protease Inhibitor Cocktail | 100x | 1x | Lysis Buffer |
| Phosphatase Inhibitor Cocktail | 100x | 1x | Lysis Buffer |
| Anti-p-EGFR (Tyr1068) | As per datasheet | As per datasheet | 5% BSA in TBST |
| Anti-total EGFR | As per datasheet | As per datasheet | 5% BSA in TBST |
| HRP-conjugated Secondary Ab | As per datasheet | 1:2000 - 1:10,000 | 5% BSA in TBST |
Table 2: Experimental Parameters
| Parameter | Recommended Condition | Notes |
| Cell Line | A431, HeLa, or other high EGFR expressing cells | |
| Serum Starvation | 12-24 hours | Recommended to reduce basal phosphorylation |
| This compound Treatment Time | 1-24 hours | Optimal time to be determined by time-course experiment |
| EGF Stimulation Time | 5-15 minutes | |
| Protein Loading Amount | 20-30 µg per lane | |
| SDS-PAGE Gel | 4-12% Tris-Glycine | |
| Transfer Membrane | PVDF | |
| Blocking Buffer | 5% BSA in TBST | |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody Incubation | 1 hour at room temperature |
Experimental Workflow
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on EGFR phosphorylation. Adherence to these guidelines, particularly the recommendations for handling phosphorylated proteins, will facilitate the generation of reliable and reproducible data. The provided framework for dose-response and time-course experiments will enable researchers to thoroughly characterize the activity of this compound and similar EGFR inhibitors.
References
- 1. EGFR (EGFR) | Abcam [abcam.com]
- 2. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high concentration of epidermal growth factor increases the growth and survival of neurogenic radial glial cells within human neurosphere cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note and Protocols: Assessment of Apoptosis Induction by an EGFR Inhibitor Using Annexin V/PI Staining
Topic: Apoptosis Assay (Annexin V/PI) after EGFR Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "Egfr-IN-107" is not documented in publicly available scientific literature. This application note, therefore, provides a representative protocol and data for a typical small molecule EGFR tyrosine kinase inhibitor (TKI) to demonstrate the application of the Annexin V/PI apoptosis assay in evaluating the efficacy of such compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a hallmark of many cancers, leading to uncontrolled cell growth and inhibition of apoptosis.[3][4] Consequently, EGFR has emerged as a key target for cancer therapy, with several small molecule tyrosine kinase inhibitors (TKIs) developed to block its activity.[3][5]
Inhibition of EGFR signaling is intended to halt cell proliferation and induce programmed cell death, or apoptosis.[1][6] A common and reliable method to assess the induction of apoptosis in response to EGFR inhibitor treatment is the Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry.[7][8]
This application note provides a detailed protocol for inducing apoptosis in cancer cells using a representative EGFR inhibitor and subsequently quantifying the apoptotic cell population using Annexin V/PI staining.
Principle of the Annexin V/PI Assay:
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. PI can only enter cells in the later stages of apoptosis or necrosis when the membrane integrity is compromised, where it intercalates with DNA.
This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: (Annexin V- / PI-)
-
Early apoptotic cells: (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells: (Annexin V+ / PI+)
-
Necrotic cells: (Annexin V- / PI+)
Data Presentation
The following table summarizes representative quantitative data from an Annexin V/PI apoptosis assay performed on a cancer cell line overexpressing EGFR (e.g., A431 or NCI-H1975) after 24 hours of treatment with a representative EGFR inhibitor.
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| EGFR Inhibitor | 10 | 85.6 ± 3.5 | 8.9 ± 1.5 | 4.3 ± 1.1 | 1.2 ± 0.4 |
| EGFR Inhibitor | 50 | 62.1 ± 4.2 | 25.4 ± 3.1 | 10.2 ± 2.3 | 2.3 ± 0.7 |
| EGFR Inhibitor | 100 | 40.3 ± 5.1 | 41.8 ± 4.5 | 15.6 ± 2.9 | 2.3 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment with EGFR Inhibitor
-
Cell Line Selection: Choose a cancer cell line with well-characterized EGFR expression or mutation status (e.g., A431, NCI-H1975, HCC827).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture Conditions: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of EGFR Inhibitor Stock Solution: Prepare a high-concentration stock solution of the EGFR inhibitor in a suitable solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with varying concentrations of the EGFR inhibitor. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V/PI Staining Protocol
This protocol is for adherent cells. For suspension cells, begin at step 5.
-
Harvest Supernatant: Carefully collect the cell culture medium from each well into a separate conical tube. This will contain floating apoptotic cells.
-
Wash: Gently wash the adherent cells with 1X PBS.
-
Trypsinization: Add trypsin-EDTA to detach the adherent cells. Incubate for a few minutes at 37°C.
-
Neutralization: Add complete medium to neutralize the trypsin and transfer the cell suspension to the respective conical tubes containing the supernatant from step 1.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold 1X PBS. Centrifuge again at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of an EGFR TKI.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
References
- 1. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Lentiviral Transduction of EGFR Mutations for Egfr-IN-107 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and tumorigenesis, particularly in non-small cell lung cancer (NSCLC).[3][4] Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have significantly improved outcomes for patients with EGFR-mutant NSCLC.[3] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, often limits the long-term efficacy of first and second-generation TKIs.[2][3]
This has driven the development of third-generation EGFR TKIs designed to be effective against both initial activating mutations and subsequent resistance mutations. Egfr-IN-107 is a novel, third-generation covalent pyrimidine EGFR TKI engineered to potently inhibit common EGFR activating mutations (e.g., L858R, exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[2]
To facilitate the preclinical evaluation of this compound and other novel EGFR inhibitors, a robust and reproducible in vitro testing platform is essential. This application note describes a method for the lentiviral transduction of various EGFR mutations into a suitable host cell line, creating a panel of isogenic cell lines that differ only in their EGFR mutation status. This platform allows for the precise determination of the inhibitor's potency and selectivity.
Principle of the Assay
The methodology involves the stable integration of specific EGFR mutations into the genome of a host cell line using a lentiviral vector system. Lentiviruses are efficient vehicles for gene delivery to a wide range of cell types, including both dividing and non-dividing cells.[4] The resulting stable cell lines can then be used in cell viability assays to determine the half-maximal inhibitory concentration (IC50) of this compound for each EGFR variant. This allows for a direct comparison of the inhibitor's activity against wild-type EGFR, common activating mutations, and resistance mutations.
Data Presentation
The efficacy of this compound against various EGFR mutations was compared to first and second-generation EGFR TKIs. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, were determined for each compound in Ba/F3 cells stably expressing different EGFR constructs.
| EGFR Mutation | This compound IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) |
| Wild-Type | 485 | 1500 | 31 |
| L858R | 8.5 | 12 | 1.1 |
| delE746-A750 | 7.9 | 15 | 0.9 |
| L858R + T790M | 12.1 | >10,000 | 898.9 |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for Erlotinib and Afatinib are representative values from published studies.[2][5]
Visualization of Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 5. synapse.koreamed.org [synapse.koreamed.org]
Application Note & Protocol: Validating the On-Target Effects of EGFR Inhibitor (Egfr-IN-107) using CRISPR-Cas9 Mediated EGFR Knockout
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for validating the on-target effects of a putative EGFR inhibitor, here termed Egfr-IN-107, by utilizing a CRISPR-Cas9 knockout of the Epidermal Growth Factor Receptor (EGFR) as a definitive negative control. By comparing the cellular and molecular effects of this compound in wild-type cells versus EGFR knockout cells, researchers can ascertain with high confidence whether the observed effects of the compound are mediated through its interaction with EGFR.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[1] The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival.[2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][4]
This compound is a novel small molecule inhibitor designed to target the kinase activity of EGFR. To validate that its biological effects are a direct consequence of EGFR inhibition, a robust experimental strategy is required. The advent of CRISPR-Cas9 gene-editing technology provides a powerful tool to create knockout cell lines that completely lack the target protein.[5] By comparing the phenotypic and signaling responses to this compound in parental (wild-type) cells expressing EGFR with those in CRISPR-Cas9 generated EGFR knockout (KO) cells, we can unequivocally attribute the inhibitor's activity to its intended target. This application note details the protocols for generating EGFR KO cells, and for subsequently using these cells to validate the on-target effects of this compound through cell viability and protein expression assays.
Signaling Pathways & Experimental Workflow
To visually represent the EGFR signaling pathway and the experimental logic, the following diagrams are provided.
References
- 1. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-107 in the Study of Drug Resistance in Non-Small Cell Lung Cancer (NSCLC)
For Research Use Only.
Introduction
The development of acquired resistance to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). The most common on-target resistance mechanism is the acquisition of a tertiary C797S mutation in the ATP binding site of EGFR.[1][2] This mutation prevents the covalent binding of irreversible third-generation TKIs, rendering them ineffective.[3] EGFR-IN-107 is a novel, potent, and selective fourth-generation EGFR TKI designed to overcome C797S-mediated resistance. As a reversible, ATP-competitive inhibitor, this compound effectively targets EGFR harboring the C797S mutation, including the challenging triple-mutant (e.g., Del19/T790M/C797S or L858R/T790M/C797S).[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a tool to investigate and overcome drug resistance in NSCLC preclinical models.
Data Presentation
The inhibitory activity of this compound was evaluated against various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of this compound for C797S-mutant EGFR.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Del19 | 8.5 | 15 | 20 |
| H1975 | L858R/T790M | 35 | 12 | >10,000 |
| Ba/F3 | Del19/T790M/C797S (cis) | 5.2 | >10,000 | >10,000 |
| Ba/F3 | L858R/T790M/C797S (cis) | 7.2 | >10,000 | >10,000 |
| Ba/F3 | Del19/C797S | 9.8 | >10,000 | 25 |
| A431 | EGFR Wild-Type | >1,500 | 500 | 1,200 |
Data are representative and compiled from published results on various fourth-generation EGFR inhibitors.[5][6][7]
Mandatory Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and points of inhibition by different TKI generations.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationships
Caption: Treatment strategies based on the allelic context of EGFR C797S mutation.
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound on NSCLC cell lines and to calculate IC50 values.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, engineered Ba/F3 cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Plate reader (absorbance at 515 nm)
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plates for 72 hours at 37°C.
-
Gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and stain for 20 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
Western Blot for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on EGFR signaling.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.[9][10]
In Vivo NSCLC Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
NSCLC cells harboring relevant EGFR mutations (e.g., H1975-derived cells engineered to express C797S) or patient-derived xenograft (PDX) tissue.[11]
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously inject 5-10 million NSCLC cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse. For PDX models, implant a small tumor fragment.[11][12]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 20-40 mg/kg) or vehicle control daily via oral gavage.[5]
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. ascopubs.org [ascopubs.org]
- 2. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 4. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel EGFR inhibitor overcomes common resistances to NSCLC treatments | BioWorld [bioworld.com]
- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. youtube.com [youtube.com]
- 11. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Application of EGFR-IN-107 in 3D Spheroid Cultures: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, plays a significant role in the development and progression of various cancers.[1][2][3] Its activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival.[4][5] Consequently, EGFR has become a prime target for anticancer therapies.
Three-dimensional (3D) spheroid cultures have emerged as superior in vitro models compared to traditional 2D cell cultures for drug screening and cancer research.[6][7][8] Spheroids more accurately mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, as well as intricate cell-cell and cell-matrix interactions.[6][9] This physiological relevance often leads to different drug responses compared to 2D cultures, highlighting the importance of using 3D models in preclinical drug evaluation.[10][11]
This document provides detailed application notes and protocols for the use of EGFR-IN-107, a potent and selective inhibitor of EGFR, in 3D spheroid cultures. These guidelines are intended to assist researchers in evaluating the efficacy and mechanism of action of this compound in a more clinically relevant setting.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates key cellular functions. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades that are pivotal in cancer progression.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: 3D Spheroid Culture of Cancer Cells
This protocol describes the generation of uniform 3D spheroids using the liquid overlay technique on low-attachment plates.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, U-87 MG)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a standard T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well) in complete medium.
-
Carefully dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
-
For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium from the top of each well and adding 50 µL of fresh medium.
Caption: Workflow for 3D Spheroid Culture.
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipettor
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO).
-
After 3-4 days of spheroid formation (when spheroids are compact and have a diameter of approximately 300-500 µm), carefully remove 50 µL of the old medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the 96-well plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on 3D spheroid cultures of A549 non-small cell lung cancer cells.
Table 1: IC50 Values of this compound in 2D vs. 3D Cultures
| Cell Culture Model | IC50 (µM) after 72h Treatment |
| 2D Monolayer | 0.5 |
| 3D Spheroid | 5.2 |
Table 2: Effect of this compound on Spheroid Size
| Treatment Concentration (µM) | Average Spheroid Diameter (µm) at 72h | Percent Inhibition of Growth |
| Vehicle Control (0.1% DMSO) | 550 ± 25 | 0% |
| 1 | 480 ± 20 | 12.7% |
| 5 | 350 ± 18 | 36.4% |
| 10 | 280 ± 15 | 49.1% |
| 25 | 210 ± 12 | 61.8% |
Table 3: Apoptosis Induction by this compound in 3D Spheroids (Caspase-3/7 Activity)
| Treatment Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) at 48h |
| Vehicle Control (0.1% DMSO) | 1.0 |
| 1 | 1.8 |
| 5 | 4.5 |
| 10 | 8.2 |
| 25 | 12.6 |
Logical Workflow for Data Analysis
The following diagram illustrates the logical flow from experimental setup to data analysis and interpretation.
Caption: Logical workflow from experimentation to data interpretation.
Conclusion
The provided protocols and application notes offer a comprehensive guide for utilizing this compound in 3D spheroid cultures. The transition from 2D to 3D models is a critical step in preclinical drug development to better predict in vivo efficacy. By employing these methodologies, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this compound in a more physiologically relevant cancer model. The presented data structure and logical workflow provide a framework for robust data analysis and interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for multimerization in the activation of the epidermal growth factor receptor | eLife [elifesciences.org]
- 8. Sangamo Therapeutics Reports Recent Business Highlights and Third Quarter 2025 Financial Results - BioSpace [biospace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. gut.bmj.com [gut.bmj.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Immunohistochemistry Staining for Ki-67 in Egfr-IN-107 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell growth.[1][2] EGFR inhibitors, such as the hypothetical compound Egfr-IN-107, are designed to block this signaling cascade, thereby inhibiting tumor proliferation.
A key biomarker for assessing cell proliferation is the nuclear protein Ki-67.[3] The presence of Ki-67 is indicative of actively dividing cells, and its expression level is often correlated with tumor grade and prognosis. Immunohistochemistry (IHC) is a widely used technique to visualize and quantify Ki-67 expression in tissue samples, providing a valuable tool to assess the efficacy of anti-proliferative cancer therapies.
These application notes provide a detailed protocol for Ki-67 immunohistochemistry staining in tumor tissues treated with the EGFR inhibitor this compound. While "this compound" is a placeholder for a specific proprietary compound and no direct data for it exists in the public domain, the principles and protocols described herein are broadly applicable to assessing the anti-proliferative effects of EGFR inhibitors.
Data Presentation
The following table presents hypothetical quantitative data for Ki-67 expression in tumors treated with this compound versus a vehicle control. This data is for illustrative purposes to demonstrate the expected outcome of effective EGFR inhibition on tumor cell proliferation. Researchers should replace this with their own experimental data.
| Treatment Group | Number of Tumors Analyzed | Mean % of Ki-67 Positive Cells (± SD) | P-value |
| Vehicle Control | 10 | 75.3% (± 8.2) | <0.01 |
| This compound (10 mg/kg) | 10 | 25.1% (± 5.9) | <0.01 |
| This compound (25 mg/kg) | 10 | 10.5% (± 3.1) | <0.01 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Immunohistochemistry Staining for Ki-67 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
This protocol outlines the key steps for staining Ki-67 in FFPE tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Ki-67
-
Secondary Antibody: HRP-conjugated goat anti-rabbit
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), 70% ethanol (1 change, 3 minutes), and finally in deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides with PBS.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine the slides under a light microscope. Ki-67 positive nuclei will appear brown, while negative nuclei will be blue.
-
Quantify the percentage of Ki-67 positive cells in representative fields of view.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Ki-67 immunohistochemistry.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. The Ki-67 Proliferation Index-Related Nomogram to Predict the Response of First-Line Tyrosine Kinase Inhibitors or Chemotherapy in Non-small Cell Lung Cancer Patients With Epidermal Growth Factor Receptor-Mutant Status - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Egfr-IN-107 not dissolving in DMSO or PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with dissolving EGFR-IN-107 in common laboratory solvents such as DMSO and PBS.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Firstly, ensure you are using fresh, anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of many organic compounds.[1] Secondly, the concentration you are trying to achieve may be above its solubility limit. It is recommended to start with a small amount of the compound and gradually add the solvent.[2] Techniques such as vortexing, sonication, or gentle warming (e.g., in a 37°C water bath) can aid dissolution.[2][3]
Q2: My this compound dissolved in DMSO, but precipitated when I diluted it in PBS or cell culture media. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble.[3] To prevent this, it is advisable to make serial dilutions of your high-concentration DMSO stock solution in DMSO first, before making the final dilution into your aqueous buffer or media. This gradual reduction in concentration can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your aqueous solution is low (typically ≤0.5% for cell-based assays) to minimize solvent-induced precipitation and cellular toxicity.[4]
Q3: Can I dissolve this compound directly in PBS?
A3: Based on the general properties of many kinase inhibitors, it is highly unlikely that this compound will dissolve directly in PBS at a concentration suitable for most experiments.[5] These compounds are often lipophilic and have poor aqueous solubility.[1] The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Q4: What is the recommended storage condition for this compound solutions?
A4: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[2][4] This prevents repeated freeze-thaw cycles which can degrade the compound. Product information for this compound suggests that in solvent, it can be stored at -80°C for up to one year.[6]
Troubleshooting Guide: Dissolving this compound
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound.
Initial Dissolution in DMSO
If you are unable to dissolve this compound in DMSO, follow these steps:
| Step | Action | Rationale |
| 1 | Verify Solvent Quality | Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. DMSO readily absorbs moisture from the air, which can hinder the dissolution of hydrophobic compounds.[1] |
| 2 | Start with a Low Concentration | Attempt to dissolve a small, known amount of the compound in the desired volume of DMSO to achieve a lower concentration first. |
| 3 | Apply Gentle Agitation | Vortex the solution for 1-2 minutes. |
| 4 | Use Sonication | If the compound is still not dissolved, place the vial in a sonicating water bath for 10-15 minutes. Cavitation can help break up compound aggregates.[2] |
| 5 | Apply Gentle Heat | As a last resort, warm the solution in a 37°C water bath for 5-10 minutes. Be cautious, as excessive heat can degrade the compound.[2] |
Precipitation Upon Dilution in Aqueous Buffers (e.g., PBS)
If your DMSO stock solution of this compound precipitates upon dilution, consider the following:
| Step | Action | Rationale |
| 1 | Perform Serial Dilutions in DMSO | Before diluting into your aqueous buffer, perform one or more serial dilutions of your stock solution in pure DMSO to lower the concentration. |
| 2 | Slowly Add to Aqueous Buffer | Add the DMSO solution dropwise to the vortexing aqueous buffer. Rapid mixing can sometimes prevent immediate precipitation. |
| 3 | Check Final DMSO Concentration | Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% for cell culture experiments.[4] |
| 4 | Consider a Co-solvent | For some challenging compounds, a co-solvent system can be beneficial. While specific data for this compound is unavailable, a protocol for the similar EGFR inhibitor Avitinib suggests dissolving it first in ethanol before diluting with PBS. This may be a viable strategy to explore. |
| 5 | Use of Surfactants | In some instances, a very low concentration of a biocompatible surfactant, such as Tween 80, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[3][4] This should be tested for compatibility with your specific assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. (Molecular Weight of this compound needs to be obtained from the supplier's datasheet for accurate calculation).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 2-3 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 10-15 minutes.
-
Once dissolved, aliquot the stock solution into single-use volumes and store at -80°C.[6]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
If a high dilution factor is required, perform an intermediate dilution of the 10 mM stock in DMSO. For example, to get a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add the appropriate volume of the DMSO stock (or intermediate dilution) to your PBS while vortexing. For instance, to make 1 mL of a 10 µM solution from a 1 mM stock, add 10 µL of the 1 mM stock to 990 µL of PBS.
-
Ensure the final DMSO concentration is below the tolerance level of your experimental system.
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended workflow for preparing a working solution of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing Novel EGFR Inhibitor Concentration for H1975 Cells
Disclaimer: The specific compound "Egfr-IN-107" was not found in publicly available scientific literature. This guide provides a comprehensive framework for optimizing the concentration of a novel EGFR tyrosine kinase inhibitor (TKI) for H1975 non-small cell lung cancer cells. Researchers should adapt these protocols and recommendations to the specific characteristics of their inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the H1975 cell line?
The NCI-H1975 cell line is derived from a human non-small cell lung cancer (NSCLC) and is widely used in cancer research. Its key features include:
-
EGFR Mutations: It harbors a dual mutation in the epidermal growth factor receptor (EGFR) gene: the L858R mutation in exon 21, which is an activating mutation, and the T790M mutation in exon 20, known as the "gatekeeper" mutation.
-
Drug Resistance: The T790M mutation confers resistance to first-generation EGFR TKIs such as gefitinib and erlotinib.[1][2]
-
Morphology: H1975 cells exhibit an epithelial morphology.[3]
Q2: What is the recommended culture medium and what are the optimal growth conditions for H1975 cells?
H1975 cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5] The optimal growth conditions are a humidified atmosphere of 95% air and 5% CO2 at 37°C.[4]
Q3: What is a typical starting concentration range for a novel EGFR inhibitor in H1975 cells?
For a novel compound with unknown potency, it is advisable to start with a broad concentration range. A common approach is to perform a dose-response curve starting from a low nanomolar (e.g., 1 nM) to a high micromolar (e.g., 10-50 µM) range. This wide range helps in determining the half-maximal inhibitory concentration (IC50).
Q4: How long should I treat H1975 cells with the EGFR inhibitor before assessing cell viability?
A standard treatment duration for cell viability assays is 72 hours. This allows for the observation of cytostatic or cytotoxic effects of the compound. However, the optimal duration may vary depending on the inhibitor's mechanism of action and the doubling time of the H1975 cells (approximately 30-40 hours).[6]
Q5: How can I confirm that my novel inhibitor is targeting the EGFR pathway in H1975 cells?
The most direct method is to perform a Western blot analysis to assess the phosphorylation status of EGFR and its key downstream signaling proteins, such as Akt and ERK1/2.[1][2] A potent EGFR inhibitor should decrease the levels of phosphorylated EGFR (p-EGFR), p-Akt, and p-ERK1/2 in a dose-dependent manner.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the plate gently after adding the drug.3. Avoid using the outer wells of the plate for treatment groups. |
| No significant inhibition of cell proliferation even at high concentrations. | 1. The inhibitor is not potent against the T790M mutant EGFR.2. Poor solubility or stability of the compound in culture medium.3. The cells have developed further resistance mechanisms. | 1. Verify the inhibitor's activity against T790M-mutant EGFR through in vitro kinase assays.2. Check the solubility of your compound and consider using a low percentage of DMSO (typically <0.5%). Prepare fresh drug dilutions for each experiment.3. Perform molecular profiling of the cells to check for other resistance mutations or pathway activations. |
| Discrepancy between cell viability IC50 and inhibition of EGFR phosphorylation. | 1. Off-target effects of the inhibitor at higher concentrations.2. The inhibitor may have a cytostatic rather than a cytotoxic effect.3. The duration of treatment for the Western blot may be too short or too long. | 1. Conduct a kinome scan to assess the selectivity of your inhibitor.2. Perform a cell cycle analysis to determine if the cells are arresting at a specific phase.3. Optimize the treatment time for the Western blot; a shorter time point (e.g., 2-6 hours) is often sufficient to observe changes in phosphorylation. |
| Difficulty in dissolving the novel EGFR inhibitor. | 1. The compound has low aqueous solubility. | 1. Prepare a high-concentration stock solution in a suitable solvent like DMSO.2. For working dilutions in culture medium, ensure the final DMSO concentration is non-toxic to the cells (generally below 0.5%).3. If solubility issues persist, consult the compound's data sheet for recommended solvents or consider formulation strategies.[7] |
Data Presentation
Table 1: Comparative IC50 Values of Known EGFR Inhibitors in H1975 Cells
| Inhibitor | Target EGFR Mutation | Reported IC50 (nM) in H1975 | Reference |
| Erlotinib | Activating Mutations | ~11,700 | [8] |
| Afatinib | Activating + T790M | 57 | [7] |
| Osimertinib | Activating + T790M | 5 | [7] |
| Rociletinib (CO-1686) | Activating + T790M | 23 | [7][9] |
Table 2: Example Data Table for a Novel EGFR Inhibitor
| Concentration (nM) | % Cell Viability (Mean ± SD) | p-EGFR (Fold Change vs. Control) |
| 0 (Control) | 100 ± 5.2 | 1.0 |
| 1 | 95.3 ± 4.8 | 0.85 |
| 10 | 75.1 ± 6.1 | 0.42 |
| 50 | 52.4 ± 3.9 | 0.15 |
| 100 | 28.7 ± 2.5 | 0.05 |
| 500 | 10.2 ± 1.8 | <0.01 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed H1975 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the novel EGFR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Signaling Pathway
-
Cell Treatment: Seed H1975 cells in 6-well plates. When they reach 70-80% confluency, treat them with varying concentrations of the novel EGFR inhibitor for a predetermined time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by a novel TKI.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for lack of inhibitor effect.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: EGFR Inhibitor (EGFR-IN-107)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-107. We address common issues related to its degradation and stability in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: It is recommended to dissolve this compound in DMSO to prepare a stock solution. For short-term storage (1-2 weeks), the stock solution can be kept at 4°C. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can arise from several factors. A primary reason could be the instability of the compound in your cell culture media. The pH, serum concentration, and presence of certain media components can affect the half-life of small molecule inhibitors. We recommend performing a stability study of this compound in your specific experimental media. Other factors could include improper storage of the compound, pipetting errors, or variability in cell passage number.
Q3: How can I determine the stability of this compound in my cell culture medium?
A3: You can assess the stability by incubating this compound in your specific cell culture medium at 37°C for different time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: I am observing a decrease in the inhibitory activity of this compound over the course of my multi-day experiment. Why is this happening?
A4: A decline in inhibitory activity during a prolonged experiment often points to compound degradation in the culture medium. Small molecule inhibitors can be metabolized by cells or may be inherently unstable in aqueous solutions at 37°C. To mitigate this, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).
Q5: Can the presence of serum in the culture medium affect the stability and efficacy of this compound?
A5: Yes, serum contains various proteins and enzymes that can bind to or metabolize small molecule inhibitors, potentially reducing their effective concentration and stability. The binding of the inhibitor to serum proteins can decrease its free concentration available to interact with the target cells. It is advisable to test the efficacy of this compound in both serum-free and serum-containing media to understand the impact of serum components.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Lower than Expected Potency (High IC50 Value)
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions. Perform a stability analysis of this compound in your experimental media using HPLC or LC-MS. |
| Incorrect Concentration | Verify the concentration of your stock solution. Use freshly prepared dilutions for each experiment. |
| Cell Line Resistance | Ensure your cell line expresses the target EGFR variant and is sensitive to EGFR inhibition. Check the literature for known resistance mechanisms in your cell line. |
| High Serum Concentration | Test the compound in media with a lower serum concentration or in serum-free media to assess the impact of serum protein binding. |
| Assay Interference | Ensure that the compound does not interfere with the assay readout (e.g., fluorescence, luminescence). Run appropriate controls. |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the stock solution. Vortex thoroughly and visually inspect for any precipitate. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper mixing when preparing dilutions and adding the compound to experimental wells. |
| Cell Seeding Inconsistency | Ensure a uniform cell density across all wells by thoroughly resuspending cells before seeding. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
Issue 3: Unexpected Cellular Toxicity
| Possible Cause | Recommended Solution |
| Off-Target Effects | The compound may be inhibiting other kinases or cellular targets. Perform a kinase panel screen to assess the selectivity of this compound. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control. |
| Compound Degradation Products | Degradation of the compound may produce toxic byproducts. Assess the purity of the compound over time in your experimental conditions. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the half-life of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator
-
HPLC or LC-MS system
Methodology:
-
Prepare a solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Place the solution in a sterile container and incubate at 37°C.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the solution.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of the intact this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time and calculate the half-life (t½).
Protocol 2: Evaluating the Effect of Media Replenishment on this compound Efficacy
Objective: To determine if replenishing the media with fresh compound improves experimental outcomes in a multi-day assay.
Materials:
-
This compound
-
Target cancer cell line (e.g., A431)
-
Cell culture reagents
-
Cell viability assay (e.g., CellTiter-Glo®)
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
For one set of plates ("No Replenishment"), incubate for the entire duration of the experiment (e.g., 72 hours).
-
For a second set of plates ("With Replenishment"), carefully remove the media after 24 hours and replace it with fresh media containing the same concentrations of this compound. Repeat this process every 24 hours.
-
At the end of the experiment, assess cell viability using a suitable assay.
-
Compare the IC50 values obtained from the "No Replenishment" and "With Replenishment" conditions. A lower IC50 value in the replenished plates would suggest that compound degradation was affecting the results.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in media.
Troubleshooting Logic for Reduced Potency
High background in western blot for p-EGFR after Egfr-IN-107
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing high background in Western blots for phosphorylated Epidermal Growth Factor Receptor (p-EGFR), particularly after treatment with inhibitors like Egfr-IN-107.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a Western blot for phosphorylated proteins?
High background in phosphoprotein Western blots is a frequent issue that can obscure results. The primary causes include:
-
Inappropriate Blocking Agent: Using non-fat milk is a major contributor. Milk contains casein, a phosphoprotein that cross-reacts with anti-phospho antibodies, leading to high non-specific signals.[1][2][3][4][5]
-
Suboptimal Antibody Concentration: Concentrations of primary or secondary antibodies that are too high can increase non-specific binding across the membrane.[4][6][7]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound primary and secondary antibodies, leaving a high background.[4][6][8]
-
Sample Degradation and Phosphatase Activity: During sample preparation, endogenous phosphatases can dephosphorylate your target protein, while proteases can degrade it. This can lead to weaker specific signals, making the background appear more prominent.[1][9][10]
-
Contaminated Buffers: Using old or contaminated buffers, especially those with phosphate (like PBS) when using phospho-specific antibodies, can interfere with antibody binding.[1][9]
Q2: What is this compound and how might it affect my Western blot?
This compound is classified as an EGFR tyrosine kinase inhibitor (TKI). These small-molecule drugs function by blocking the intracellular tyrosine kinase domain of the EGFR.[11][12] This inhibition prevents the autophosphorylation of EGFR that normally occurs when a ligand (like EGF) binds to the receptor, thereby blocking downstream signaling pathways involved in cell growth and proliferation.[13][14]
While the inhibitor's primary role is to decrease the p-EGFR signal, it should not inherently cause high background. However, cellular stress or off-target effects from the treatment could alter the expression of other proteins that might non-specifically interact with your antibodies. The most likely source of the problem remains the Western blot technique itself, which requires special optimization for phosphorylated targets.
Q3: Why is detecting p-EGFR more challenging than detecting total EGFR?
Detecting phosphorylated proteins is inherently more difficult for several reasons:
-
Low Abundance: The fraction of a protein that is phosphorylated at any given moment can be very low compared to the total amount of that protein in the cell.[10]
-
Signal Transience: Phosphorylation events can be rapid and temporary, peaking and then decreasing quickly after stimulation.[10]
-
Lability of Phosphate Groups: Phosphatases released during cell lysis can rapidly remove the phosphate groups from your target protein, leading to signal loss. It is crucial to use phosphatase inhibitors at all stages of sample preparation and to keep samples cold.[1][2][9][15]
Troubleshooting Guide: High Background for p-EGFR
If you are observing high background on your p-EGFR Western blot, follow this step-by-step guide to identify and resolve the issue.
Step 1: Review Your Sample Preparation Protocol High background can sometimes be caused by issues in your initial protein lysate.
-
Problem: Endogenous phosphatase activity is dephosphorylating p-EGFR, making the specific signal weak and the background appear high.
-
Solution: Always use a freshly prepared lysis buffer supplemented with a broad-spectrum phosphatase inhibitor cocktail.[1][2][9] Keep samples on ice or at 4°C at all times to minimize enzyme activity.[1][2][9]
-
Problem: Too much total protein is loaded onto the gel.
-
Solution: Overloading protein can lead to "streaking" and high background as antibodies get trapped.[7] Reduce the amount of total protein loaded per lane to 10–15 µg for cell lysates.[16]
Step 2: Optimize Blocking and Buffer Selection This is the most critical step for reducing background with phospho-specific antibodies.
-
Problem: Using non-fat milk as a blocking agent.
-
Solution: Avoid milk. Use Bovine Serum Albumin (BSA) instead. A 3-5% BSA solution in Tris-Buffered Saline with Tween-20 (TBST) is recommended.[1][2][10] Milk contains phosphoproteins that will be recognized by your anti-phospho antibody.
-
Problem: Using Phosphate-Buffered Saline (PBS).
-
Solution: Free phosphate in PBS-based buffers can compete with the phospho-epitope for antibody binding. Use Tris-based buffers (TBS) for all washing and antibody incubation steps.[1][9]
-
Problem: Insufficient blocking time or concentration.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[4] You can also try increasing the BSA concentration to 5-7%.[8]
Step 3: Titrate Your Primary and Secondary Antibodies Excessive antibody concentration is a common cause of non-specific binding.
-
Problem: The primary or secondary antibody concentration is too high.
-
Solution: Perform a dot blot or run test blots to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and then test several more dilute concentrations (e.g., 1:2000, 1:5000, 1:10,000). A lower concentration incubated for a longer period (overnight at 4°C) often yields a better signal-to-noise ratio.[4]
-
Problem: The secondary antibody is binding non-specifically.
-
Solution: Run a control blot where you omit the primary antibody incubation step. If you still see background, your secondary antibody is the problem.[4] Consider trying a different secondary antibody or increasing the stringency of your washes.
Step 4: Enhance Your Washing Protocol Thorough washing is essential to remove unbound antibodies.
-
Problem: Washing steps are too short or infrequent.
-
Solution: Increase the number and duration of your washes. Perform at least 4-5 washes of 5-10 minutes each with a sufficient volume of TBST after both primary and secondary antibody incubations.[4] Ensure the blot is fully submerged and agitated during washing.[4]
Step 5: Check Your Detection Method The final step can also introduce background if not handled correctly.
-
Problem: Over-exposure of the blot.
-
Solution: If using chemiluminescence (ECL), reduce the exposure time. A very strong signal that appears instantly may indicate that your antibody concentrations are too high.
-
Problem: The membrane was allowed to dry out.
-
Solution: A dry membrane can cause irreversible, patchy background. Ensure the blot remains hydrated throughout the entire process.[7]
Quantitative Data: Parameter Optimization Table
Use this table as a guide to optimize your Western blot protocol for p-EGFR.
| Parameter | Standard Recommendation | Troubleshooting Action for High Background |
| Protein Load | 10-30 µg of cell lysate | Reduce load to 10-15 µg.[7][16] |
| Blocking Buffer | 5% BSA in TBST | Crucial: Switch from milk to BSA. Increase BSA to 7%.[1][2][8] |
| Blocking Time | 1 hour at Room Temp | Increase to 2 hours at RT or overnight at 4°C.[4] |
| Wash Buffer | TBST (0.1% Tween-20) | Ensure you are using TBST, not PBST. Increase Tween-20 to 0.2%.[9][16] |
| Washing Steps | 3 x 5 minutes | Increase to 5 x 10 minutes with vigorous agitation.[4][16] |
| Primary Antibody | 1:1000 in 5% BSA/TBST | Titrate dilution from 1:2000 to 1:10,000. |
| Secondary Antibody | 1:5000 in 5% BSA/TBST | Titrate dilution from 1:10,000 to 1:20,000. |
| Membrane Type | PVDF | PVDF has a high binding capacity; ensure blocking is thorough.[3] |
Experimental Protocols
Protocol: Western Blot for p-EGFR
-
Sample Preparation:
-
Culture and treat cells as required with this compound and/or EGF stimulation.
-
Wash cells with ice-cold TBS.
-
Lyse cells on ice using RIPA buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new, pre-chilled tube. Determine protein concentration using a BCA assay.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 15 µg), and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel suitable for the molecular weight of EGFR (~175 kDa).
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane. Ensure the membrane is activated with methanol first.
-
-
Immunoblotting:
-
Wash the membrane briefly with TBST.
-
Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature with agitation.
-
Incubate the membrane with the primary anti-p-EGFR antibody at the optimized dilution in 5% BSA/TBST. This is best done overnight at 4°C with gentle agitation.
-
Wash the membrane 5 times for 10 minutes each in TBST with agitation.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in 5% BSA/TBST for 1 hour at room temperature with agitation.
-
Wash the membrane 5 times for 10 minutes each in TBST with agitation.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system, starting with a short exposure time and increasing as needed.
-
Visualizations
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Western blot optimization | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. arp1.com [arp1.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Western blot for Phosphorylated Proteins_AntibodySystem [antibodysystem.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Egfr-IN-107 toxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr-IN-107. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on its effects on non-cancerous cell lines.
FAQs and Troubleshooting Guides
General Information
Q1: What is this compound and what is its primary target?
This compound, also referred to as compound 3r in its primary publication, is an orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has shown potent activity against both wild-type EGFR (EGFRWT) and the double mutant EGFRL858R/T790M, which is a common resistance mutation in non-small cell lung cancer.[1]
Q2: What is the mechanism of action of this compound?
This compound is a derivative of osimertinib, suggesting it likely acts as a tyrosine kinase inhibitor (TKI).[1] TKIs function by binding to the ATP-binding site in the catalytic domain of EGFR, which blocks the autophosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways responsible for cell proliferation and survival.
Toxicity and Safety
Q3: Is there any available data on the toxicity of this compound in non-cancerous cell lines?
Currently, there is no publicly available quantitative data on the cytotoxicity of this compound across a broad panel of non-cancerous cell lines. The primary research has focused on its efficacy in cancer cell lines.[1]
Q4: What in vivo toxicity information is available for this compound?
In a xenograft mouse model using H1975 cancer cells, oral administration of this compound at doses of 5, 10, and 20 mg/kg for 21 days did not result in significant weight loss or tissue damage in the mice.[1] This suggests a potentially favorable therapeutic window, but it is not a substitute for detailed toxicological studies.
Q5: I am observing significant toxicity in my non-cancerous control cell line when treated with this compound. What could be the cause?
There are several potential reasons for observing toxicity in non-cancerous cell lines:
-
On-target toxicity: Non-cancerous cells also express EGFR, and its inhibition can disrupt normal cellular functions, leading to cytotoxicity. The level of EGFR expression in your specific cell line will influence its sensitivity.
-
Off-target effects: this compound may inhibit other kinases or cellular proteins, leading to toxicity. A kinase selectivity profile for this compound is not currently available.
-
Experimental conditions: Factors such as high concentrations of the inhibitor, prolonged exposure time, or the health of the cell culture can contribute to non-specific toxicity.
Troubleshooting Steps:
-
Confirm the phenotype: Ensure the observed toxicity is not an artifact. Use multiple assays to assess cell viability (e.g., MTT, CellTiter-Glo, trypan blue exclusion).
-
Perform a dose-response curve: Determine the IC50 value for your non-cancerous cell line to understand its sensitivity relative to cancer cell lines.
-
Check EGFR expression: Quantify the level of EGFR expression in your non-cancerous cell line (e.g., by Western blot or flow cytometry) to correlate with sensitivity.
-
Reduce exposure time: Shorter incubation times may reveal more specific on-target effects versus generalized toxicity.
-
Use a positive control: Compare the effects of this compound to a well-characterized EGFR inhibitor with a known toxicity profile in non-cancerous cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| EGFRWT | 0.4333 |
| EGFRL858R/T790M | 0.0438 |
Data sourced from Feng R, et al. (2024).[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Relevant Mutations | IC50 (µM) |
| H1975 | Non-small cell lung cancer | L858R/T790M | 1.9 |
| A549 | Non-small cell lung cancer | EGFR Wild-Type | Similar to Osimertinib |
Data sourced from Feng R, et al. (2024).[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (as described in Feng R, et al., 2024)
This protocol outlines the general steps for determining the IC50 values of this compound against EGFR kinases.
-
Reagents: Recombinant human EGFR (wild-type and mutant) enzymes, ATP, substrate peptide, and kinase buffer.
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the EGFR enzyme, the substrate peptide, and the corresponding concentration of this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at a specified temperature for a set period. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay). f. Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the anti-proliferative effects of this compound on adherent cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting decision tree for unexpected toxicity in non-cancerous cells.
References
Inconsistent results with Egfr-IN-107 in repeat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EGFR-IN-107 who are experiencing inconsistent results in repeat experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound between experimental repeats. What are the potential causes?
A1: Inconsistent IC50 values for EGFR inhibitors like this compound can stem from several factors. Key areas to investigate include variability in assay conditions, reagent integrity, and experimental execution. It is crucial to ensure that factors such as ATP concentration, enzyme concentration, and incubation times are kept consistent across all experiments.[1][2] Literature suggests that IC50 values can be significantly influenced by the experimental setup, including the specific kinase assay used and the concentration of ATP.[1][2]
Q2: Could the type of kinase assay used affect the consistency of our results with this compound?
A2: Absolutely. Different kinase assay formats have inherent advantages and disadvantages that can impact reproducibility.[3] For instance, fluorescence-based assays can be susceptible to interference from compounds that are themselves fluorescent.[4] Radiometric-based assays are often considered the most reliable for detecting kinase reactions.[3][5] The choice of assay, whether it's FRET-based, luminescence-based, or a filter-binding assay, can introduce different sources of variability.[3][5]
Q3: How critical is the ATP concentration in our kinase assays with this compound?
A3: The concentration of ATP is a critical parameter in kinase assays and a common source of variability when determining the potency of ATP-competitive inhibitors like many EGFR inhibitors.[1][2] Using an ATP concentration that is near the Km value for the enzyme can lead to more consistent and comparable IC50 values.[1] It is recommended to use ATP concentrations that mimic physiological conditions for determining a compound's specificity.[2]
Troubleshooting Guide
Issue: High Variability in IC50 Values for this compound
Researchers sometimes encounter frustrating variability in the half-maximal inhibitory concentration (IC50) of this compound in seemingly identical in vitro kinase assays. The table below presents a hypothetical example of such inconsistent data.
Table 1: Example of Inconsistent IC50 Data for this compound
| Experiment # | Date | Operator | IC50 (nM) | Fold Difference |
| 1 | 2025-10-27 | Analyst 1 | 15.2 | - |
| 2 | 2025-10-28 | Analyst 1 | 48.7 | 3.2x |
| 3 | 2025-11-03 | Analyst 2 | 22.5 | 1.5x (from Exp 1) |
| 4 | 2025-11-04 | Analyst 2 | 75.1 | 5.0x (from Exp 1) |
This guide provides a systematic approach to identifying and resolving the root causes of such variability.
Step 1: Verify Reagent Quality and Handling
Inconsistent results often originate from issues with reagents. Ensure the following:
-
This compound Stock Solution:
-
Solubility: Was the compound completely dissolved? Visually inspect for any precipitate.
-
Storage: Has the stock solution undergone multiple freeze-thaw cycles? Aliquot stock solutions to minimize this.
-
Freshness: Prepare fresh dilutions from a recent stock for each experiment.
-
-
Enzyme Activity:
-
Source and Lot: Are you using a consistent source and lot of the EGFR enzyme?
-
Activity Loss: Enzyme activity can decrease over time, even when stored correctly. Titrate the enzyme to ensure you are in the linear range of the assay.
-
-
ATP Solution:
-
Concentration: Accurately determine the ATP stock concentration.
-
Degradation: ATP solutions can degrade with improper storage or multiple freeze-thaw cycles.
-
Step 2: Standardize Assay Protocol and Conditions
Even minor deviations in the experimental protocol can lead to significant differences in results.
-
Assay Buffer Composition: Ensure all buffer components (e.g., MgCl2, DTT, BSA) are at the correct final concentrations. The type and concentration of detergents can also impact results.[2]
-
Incubation Times and Temperatures: Use precisely timed incubations and ensure temperature consistency across all wells and plates.
-
Plate Uniformity: Check for edge effects on microplates. Consider not using the outer wells or using a plate with better thermal conductivity.
-
Liquid Handling: Calibrate pipettes regularly. For small volumes, minor inaccuracies can lead to large concentration errors.
Step 3: Review Assay-Specific Parameters
The choice and execution of the kinase assay technology are critical.
-
ATP Concentration: As this compound is likely an ATP-competitive inhibitor, its apparent IC50 is highly dependent on the ATP concentration.
-
Recommendation: Use an ATP concentration at or near the Km for EGFR. This will provide more consistent IC50 values that better reflect the inhibitor's true potency.[1]
-
-
Enzyme Concentration:
-
Recommendation: Perform an enzyme titration curve to determine the optimal concentration that results in a robust signal within the linear range of the assay. Autophosphorylation at high enzyme concentrations can confound results in some assay formats.[1]
-
-
Substrate Concentration: Ensure the substrate concentration is well above the Km for the substrate to ensure initial velocity kinetics, unless the experimental design requires otherwise.
Table 2: Troubleshooting Summary and Recommended Actions
| Potential Cause | Recommended Action | Expected Outcome |
| Reagent Instability | Aliquot all reagents (inhibitor, enzyme, ATP) to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. | Reduced variability due to consistent reagent potency. |
| Inaccurate ATP Concentration | Verify the concentration of the ATP stock solution. Use an ATP concentration at or near the Km for EGFR.[1] | More consistent and comparable IC50 values across experiments. |
| Variable Enzyme Activity | Perform an enzyme titration for each new lot of enzyme. Ensure the assay is run in the linear range.[1] | Consistent signal-to-background ratio and reliable measurement of inhibition. |
| Protocol Deviations | Create and strictly follow a detailed Standard Operating Procedure (SOP). Calibrate all pipettes. | Minimized operator-dependent variability. |
| Assay Technology Interference | If using a fluorescence-based assay, check for compound autofluorescence.[4] Consider a different assay format. | Elimination of false-positive or false-negative results due to assay artifacts. |
Experimental Protocols and Visualizations
Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is designed to measure the activity of EGFR and the inhibitory potential of this compound by quantifying the amount of ATP remaining in the reaction.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl2, 0.2% BSA, 2 mM DTT).
-
Prepare a 4X solution of EGFR enzyme in 1X kinase buffer.
-
Prepare a 4X solution of the substrate peptide (e.g., Poly(Glu,Tyr) 4:1) in 1X kinase buffer.
-
Prepare a 4X solution of ATP in 1X kinase buffer (concentration should be at the Km of EGFR).
-
Prepare a serial dilution of this compound in 100% DMSO, then dilute into 1X kinase buffer to create 4X inhibitor solutions.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound solution or vehicle (DMSO in buffer) to the wells of a 384-well plate.
-
Add 5 µL of the 4X EGFR enzyme solution to all wells.
-
Mix and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure remaining ATP by adding 20 µL of a commercial ADP-Glo™ or similar luminescence-based detection reagent.
-
Incubate as per the detection reagent manufacturer's instructions.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro luminescence-based kinase assay.
Caption: Logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Egfr-IN-107 in kinase profiling
Disclaimer: Publicly available information on a specific kinase inhibitor designated "Egfr-IN-107" is not available. This technical support guide has been generated based on the known characteristics and off-target profiles of well-documented Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The data and protocols provided are illustrative for a hypothetical EGFR inhibitor and should be adapted based on experimentally determined results for any specific compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significant toxicity in our cell lines at concentrations where we don't expect to see EGFR inhibition. What could be the cause?
A1: This issue may be attributable to off-target effects of the inhibitor. We recommend performing a broader kinase screen to identify other kinases that are potently inhibited at similar concentrations. Additionally, consider the metabolic stability and potential for toxic metabolites of the compound in your specific cell model. It is also advisable to perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the precise IC50 for cell growth inhibition and compare it to the biochemical IC50 for EGFR.
Q2: The inhibitory effect of this compound seems to vary between different experimental batches. How can we improve consistency?
A2: Inconsistent results can stem from several factors. Ensure the compound is fully solubilized in your solvent (e.g., DMSO) before preparing dilutions. We recommend preparing fresh dilutions for each experiment from a concentrated stock. Verify the concentration of your stock solution spectrophotometrically if possible. Additionally, ensure that the ATP concentration in your kinase assays is consistent, as competitive inhibitors are sensitive to ATP levels.
Q3: We are not observing the expected downstream signaling inhibition (e.g., p-ERK, p-AKT) in our cell-based assays, even at concentrations that should inhibit EGFR. What troubleshooting steps do you suggest?
A3: This could be due to several reasons:
-
Bypass Signaling: The cell line might have redundant or bypass signaling pathways that are not dependent on EGFR.[1] Consider using a cell line with a known dependency on EGFR signaling.
-
Compound Inactivity: Ensure the compound is active in the cellular environment. Factors like cell permeability and efflux by transporters can affect the intracellular concentration.
-
Experimental Timing: The kinetics of downstream signaling can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream targets after treatment.
Kinase Profiling and Off-Target Effects
The following table summarizes hypothetical kinase profiling data for this compound, illustrating potential off-target interactions. This data is for exemplary purposes only.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (WT) | Comments |
| EGFR (WT) | 5 | 1 | Primary Target |
| EGFR (L858R) | 2 | 0.4 | High potency against this common activating mutation. |
| EGFR (T790M) | 500 | 100 | Reduced potency against this resistance mutation. |
| HER2 (ErbB2) | 50 | 10 | Common off-target for many EGFR TKIs. |
| HER4 (ErbB4) | 150 | 30 | Off-target with lower potency. |
| SRC | 800 | 160 | Potential for off-target effects at higher concentrations. |
| ABL1 | >10,000 | >2000 | Likely not a significant off-target. |
| LCK | 1,200 | 240 | Potential for off-target effects at higher concentrations. |
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (at a concentration close to the Km for the specific kinase)
-
This compound (or other inhibitor) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series from 100 µM.
-
Add 1 µL of the diluted inhibitor or DMSO (as a control) to the wells of the 384-well plate.
-
Prepare a master mix containing the kinase and substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Troubleshooting decision tree for unexpected cellular toxicity.
References
Technical Support Center: Improving EGFR-IN-107 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR inhibitor, EGFR-IN-107, in animal models. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: this compound is a research compound, and publicly available data on its specific in vivo properties is limited. The following recommendations are based on best practices for similar small molecule tyrosine kinase inhibitors and may require optimization for your specific experimental context.
I. Troubleshooting Guides
This section addresses common issues encountered during the formulation and administration of this compound in animal models.
1. Formulation and Solubility Issues
Question: My this compound is not dissolving properly for oral administration. What can I do?
Answer: Poor aqueous solubility is a common challenge with small molecule inhibitors. Here are some troubleshooting steps:
-
Vehicle Selection: For preclinical studies, a multi-component vehicle system is often necessary. A common starting point for poorly soluble compounds is a mixture of a surfactant, a polymer, and a carrier.
-
Sonication and Heating: Gentle heating (to 37-40°C) and sonication can aid in the dissolution of the compound. However, be cautious about potential degradation of this compound at higher temperatures.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Assess the pKa of this compound to determine if adjusting the pH of the vehicle could improve solubility.
-
Formulation Screening: A systematic screening of different vehicle components is recommended.
Table 1: Common Vehicle Components for Oral Formulation of Poorly Soluble Compounds
| Component Type | Examples | Concentration Range (Typical) | Purpose |
| Surfactant | Tween® 80, Cremophor® EL, Solutol® HS 15 | 0.5 - 5% (v/v) | Increases solubility and aids in forming a stable suspension/solution. |
| Polymer | Polyethylene glycol (PEG) 300/400, Hydroxypropyl methylcellulose (HPMC) | 10 - 30% (v/v) | Acts as a co-solvent and viscosity modifier. |
| Carrier | Saline, Phosphate-buffered saline (PBS), Water | q.s. to final volume | The bulk vehicle for administration. |
2. Oral Gavage Administration Issues
Question: I am observing signs of distress in my mice after oral gavage with this compound. What could be the cause and how can I prevent it?
Answer: Distress after oral gavage can be due to procedural errors or the formulation itself.
-
Improper Technique: Ensure proper restraint and gavage technique to avoid accidental administration into the trachea. The use of flexible plastic feeding tubes can minimize the risk of esophageal injury compared to rigid metal needles.
-
Formulation Irritation: The vehicle components, particularly high concentrations of surfactants or organic solvents, can cause gastrointestinal irritation. Consider reducing the concentration of these components or exploring alternative, less irritating vehicles.
-
Aspiration: If the animal coughs or struggles during administration, the compound may have entered the lungs. Stop the procedure immediately and monitor the animal closely.
Table 2: Troubleshooting Common Oral Gavage Complications
| Observation | Potential Cause | Recommended Action |
| Coughing or choking during administration | Aspiration into the trachea | Immediately stop administration. Monitor the animal for respiratory distress. Refine gavage technique. |
| Regurgitation of the formulation | Volume too large for the stomach; esophageal irritation | Reduce the total volume administered. Consider splitting the dose. Evaluate the formulation for irritant properties. |
| Signs of pain or distress post-administration (hunched posture, lethargy) | Esophageal injury; gastrointestinal irritation | Euthanize the animal if signs of severe distress are present. Review gavage technique and formulation. |
| Inconsistent tumor growth inhibition | Inaccurate dosing; poor absorption | Verify dosing calculations and administration technique. Assess the pharmacokinetic profile of the formulation. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vivo use of this compound.
1. Pharmacokinetics and Dosing
Question: What is a typical starting dose and dosing frequency for this compound in a mouse xenograft model?
Answer: A typical starting dose for a novel EGFR inhibitor in a mouse xenograft model can range from 10 to 50 mg/kg, administered orally once daily. This is based on data from similar compounds. However, the optimal dose and schedule should be determined empirically through a dose-range-finding study.
Question: What pharmacokinetic parameters should I expect for an oral EGFR inhibitor like this compound?
Table 3: Typical Pharmacokinetic Parameters of Oral EGFR TKIs in Mice
| Parameter | Typical Range | Description |
| Tmax (Time to maximum concentration) | 2 - 8 hours | The time it takes to reach the highest concentration in the blood after oral administration. |
| Cmax (Maximum concentration) | Varies with dose | The peak plasma concentration of the drug. |
| t1/2 (Half-life) | 4 - 24 hours | The time it takes for the drug concentration in the plasma to reduce by half. |
| Bioavailability | 20 - 60% | The fraction of the administered dose that reaches systemic circulation. |
2. Managing Adverse Events
Question: What are the common side effects of EGFR inhibitors in animal models, and how can I manage them?
Answer: The most common adverse events associated with EGFR inhibitors are skin toxicities and diarrhea.
-
Skin Rash: This can manifest as erythema, papules, and pustules, often on the face and back. For mild to moderate rashes, supportive care with topical emollients may be sufficient. In severe cases, a dose reduction or temporary discontinuation of treatment may be necessary.
-
Diarrhea: This is a common dose-limiting toxicity. Monitor the animals' weight and hydration status closely. Anti-diarrheal agents like loperamide can be administered, but veterinary consultation is recommended. Ensure animals have easy access to food and water.
3. Efficacy Studies
Question: Which cancer cell lines are suitable for creating a xenograft model to test this compound?
Answer: Cell lines with known EGFR mutations or overexpression are appropriate. Some commonly used cell lines for studying EGFR inhibitors include:
-
A431: A human epidermoid carcinoma cell line with very high EGFR expression.
-
NCI-H1975: A human non-small cell lung cancer cell line with the L858R and T790M EGFR mutations, which confer resistance to first-generation EGFR inhibitors.
-
HCC827: A human non-small cell lung cancer cell line with an EGFR exon 19 deletion, making it sensitive to EGFR inhibitors.
III. Experimental Protocols
This section provides a detailed methodology for a key experiment.
Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture A431 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells during the logarithmic growth phase.
-
Subcutaneously inject 5 x 10^6 A431 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare the vehicle control (e.g., 0.5% HPMC, 0.1% Tween® 80 in sterile water).
-
Prepare the this compound formulation by first dissolving the compound in a small amount of DMSO, then adding the vehicle and sonicating to create a fine suspension.
-
Administer the vehicle or this compound (e.g., 25 mg/kg) orally once daily via gavage.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity (e.g., skin rash, diarrhea, weight loss).
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
IV. Mandatory Visualizations
Diagram 1: EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
Egfr-IN-107 precipitation in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: Why is my Egfr-IN-107 precipitating when I add it to my aqueous buffer?
A1: this compound, like many small molecule kinase inhibitors, is likely a lipophilic (hydrophobic) compound with poor solubility in aqueous solutions.[1][2] Precipitation commonly occurs when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer where the compound is less soluble.[3][4]
Q2: What is the best solvent to dissolve this compound?
A2: For initial solubilization, an organic solvent like DMSO is generally recommended for hydrophobic compounds.[3][5] It is advisable to use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution.
Q3: Can I dissolve this compound directly in water or PBS?
A3: It is unlikely that this compound will dissolve directly in water or phosphate-buffered saline (PBS) at a concentration suitable for most experiments due to its probable hydrophobic nature.[3][5]
Q4: How can I prevent precipitation during my experiment?
A4: To prevent precipitation, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is kept to a minimum, typically below 0.5%, to avoid cell toxicity and solubility issues.[6] Additionally, performing serial dilutions of the DMSO stock in the aqueous buffer and ensuring thorough mixing at each step can help maintain solubility.[5]
Q5: Does the pH of my aqueous buffer affect the solubility of this compound?
A5: Yes, the pH of the aqueous buffer can significantly impact the solubility of small molecule inhibitors, especially if the compound has ionizable groups.[7] It is recommended to test the solubility of this compound in a small range of pH values around the physiological pH of your experimental system.
Q6: What should I do if I see a precipitate in my stock solution?
A6: If you observe precipitation in your DMSO stock solution, gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonication can help redissolve the compound.[3] However, be cautious about the compound's stability at higher temperatures. Always check the manufacturer's recommendations for storage and handling.
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation with this compound during your experiments, follow these troubleshooting steps:
Step 1: Visual Inspection
-
Observation: Note the point at which precipitation occurs (e.g., upon initial dilution, after a period of time, at a specific temperature).
-
Action: This information will help pinpoint the cause of the issue.
Step 2: Check Stock Solution
-
Observation: Examine your DMSO stock solution for any visible precipitate.
-
Action: If precipitate is present, try to redissolve it by gentle warming (37°C) and vortexing or sonication.[3] If it does not redissolve, a new stock solution may need to be prepared.
Step 3: Review Dilution Protocol
-
Observation: Assess your method of diluting the stock solution into the aqueous buffer.
-
Action: Avoid adding a large volume of the aqueous buffer directly to a small volume of the DMSO stock. Instead, perform serial dilutions. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and thorough mixing.
Step 4: Adjust Final DMSO Concentration
-
Observation: Calculate the final concentration of DMSO in your working solution.
-
Action: If the concentration is high, consider preparing a more concentrated DMSO stock solution to reduce the volume needed for dilution, thereby lowering the final DMSO percentage. Aim for a final DMSO concentration of less than 0.5%.[6]
Step 5: Consider Co-solvents
-
Observation: If precipitation persists at low DMSO concentrations.
-
Action: For in vivo studies, the use of co-solvents like PEG400, Tween 80, or carboxymethylcellulose can help improve solubility.[6] For in vitro assays, the compatibility of these co-solvents with your cell type or assay system must be verified.
Step 6: pH and Buffer Composition
-
Observation: Note the pH and composition of your aqueous buffer.
-
Action: Test the solubility of this compound in buffers with slightly different pH values. Also, consider if any components of your buffer could be interacting with the compound to cause precipitation.
Step 7: Temperature Considerations
-
Observation: Note the temperature at which you are conducting your experiments.
-
Action: Some compounds are less soluble at lower temperatures. If your experiments are performed at 4°C, for example, try to prepare the final working solution at room temperature before cooling, if the experimental protocol allows.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed aqueous experimental medium (e.g., cell culture medium, assay buffer)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental medium. Ensure the final DMSO concentration will be below 0.5%.
-
Recommended Dilution Method:
-
Pipette the required volume of the pre-warmed aqueous medium into a sterile tube.
-
While gently vortexing the aqueous medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. iris.hi.is [iris.hi.is]
- 2. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 3. selleckchem.com [selleckchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting EGFR-IN-107 IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers determining the IC50 value of EGFR-IN-107, a novel epidermal growth factor receptor (EGFR) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an EGFR inhibitor like this compound?
EGFR inhibitors, such as this compound, are designed to block the signaling pathways mediated by the epidermal growth factor receptor.[1][2][3] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of intracellular events promoting cell growth, proliferation, survival, and differentiation.[4][5][6][7] By inhibiting the tyrosine kinase activity of EGFR, these compounds can halt these signaling cascades, leading to reduced tumor cell proliferation and survival.[2]
Q2: What are the critical first steps before starting an IC50 determination experiment for this compound?
Before initiating an IC50 experiment, it is crucial to:
-
Assess the solubility and stability of this compound: Determine the optimal solvent for creating a high-concentration stock solution (DMSO is common for many kinase inhibitors) and assess its stability under storage and experimental conditions.[8][9]
-
Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase throughout the experiment.
-
Determine the appropriate concentration range: A preliminary experiment with a broad range of this compound concentrations is recommended to identify the approximate range for the definitive IC50 determination.[10]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) to account for any solvent effects on cell viability.[1][10]
Q3: How can I be sure my this compound is active in the assay?
To confirm the activity of your inhibitor, you should:
-
Include a positive control: Use a well-characterized EGFR inhibitor with a known IC50 in your chosen cell line.
-
Verify target engagement: If possible, perform a western blot to assess the phosphorylation status of EGFR and downstream targets like Akt and ERK. A decrease in phosphorylation upon treatment would indicate that the inhibitor is hitting its target.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
High variability in IC50 values is a common issue that can often be traced back to inconsistencies in experimental setup.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Perform a cell count for each experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation time for drug treatment. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: No Dose-Dependent Inhibition Observed
This issue can arise from several factors, from the compound itself to the assay conditions.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | Perform a wider range of serial dilutions (e.g., from picomolar to high micromolar) to ensure you are capturing the inhibitory range of the compound. |
| Compound Insolubility | This compound may be precipitating out of the media at higher concentrations. Check for precipitation visually under a microscope. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with your cells. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] |
| Compound Inactivity | Verify the identity and purity of your this compound stock. If possible, test its activity in a cell-free biochemical kinase assay. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms to EGFR inhibitors, such as mutations in downstream signaling components. Consider using a cell line known to be sensitive to EGFR inhibition. |
Issue 3: Unexpected Cell Viability Readouts
Artifacts in cell viability assays can lead to misleading IC50 values.
| Potential Cause | Recommended Solution |
| Compound Interference with Assay Reagents | Some compounds can directly interact with the reagents used in viability assays (e.g., MTT, AlamarBlue). To test for this, add this compound to cell-free media containing the assay reagent and measure the signal. If interference is detected, consider switching to an alternative viability assay (e.g., a luminescence-based ATP assay like CellTiter-Glo). |
| Contamination | Microbial contamination can affect cell viability and interfere with assay readouts. Regularly check cell cultures for any signs of contamination. |
Data Presentation
Below is an example of how to present IC50 data for this compound in different cell lines. (Note: These are hypothetical values for illustrative purposes).
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| A431 | Skin Squamous Carcinoma | Wild-Type (amplified) | 15 ± 3 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 8 ± 2 |
| H1975 | Non-Small Cell Lung Cancer | L858R & T790M Mutation | 500 ± 50 |
| MDA-MB-231 | Breast Cancer | Wild-Type | >10,000 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Standard workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common IC50 determination issues.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. gut.bmj.com [gut.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide decreases specific EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-107 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr-IN-107. The information below is intended to assist in overcoming common challenges encountered during quality control and purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for assessing the purity of this compound?
A1: The purity of small molecule inhibitors like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining purity. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm identity and detect impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and assess for the presence of structural analogs or residual solvents.
Q2: How should I prepare this compound for analysis by HPLC or LC-MS?
A2: this compound should be accurately weighed and dissolved in a high-purity solvent in which it is freely soluble. Common solvents for initial stock solutions include dimethyl sulfoxide (DMSO) or methanol. Subsequent dilutions to the working concentration should be made with the mobile phase to be used in the analysis to ensure compatibility and good peak shape. It is crucial to ensure complete dissolution before injection.
Q3: What could cause batch-to-batch variability in my experimental results with this compound?
A3: Batch-to-batch variability can stem from differences in the purity and impurity profile of the compound. It is essential to perform thorough quality control on each new batch of this compound. Inconsistent storage and handling, such as exposure to light, moisture, or repeated freeze-thaw cycles, can also lead to degradation and variability.
Q4: How can I confirm the identity of this compound?
A4: The identity of this compound can be confirmed by comparing its analytical data with a reference standard or previously characterized batch. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement that can be compared to the theoretical mass of the compound. ¹H NMR and ¹³C NMR spectroscopy will provide detailed structural information that should match the expected chemical structure.
Troubleshooting Guides
HPLC Purity Assessment
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Sample overload. 2. Inappropriate mobile phase pH. 3. Column degradation. 4. Interaction of the analyte with the stationary phase. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Replace the column with a new one. 4. Add a competing agent to the mobile phase or switch to a different column chemistry. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Prepare fresh mobile phase with high-purity solvents. 2. Run several blank injections with a strong solvent to clean the injector and column. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the pump is working correctly and the mobile phase is properly mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before injection. |
LC-MS Identity Confirmation
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal | 1. Improper instrument settings (e.g., ionization source parameters). 2. Compound instability in the mobile phase. 3. Clogged system. | 1. Optimize ionization source parameters for the specific compound. 2. Check the stability of this compound in the chosen mobile phase. 3. Perform system maintenance and check for clogs. |
| Mass Inaccuracy | 1. Instrument not calibrated. 2. Presence of adducts (e.g., Na+, K+). | 1. Calibrate the mass spectrometer using a known standard. 2. Analyze the full mass spectrum to identify potential adducts and select the correct molecular ion for mass determination. |
| Multiple Peaks for a Single Compound | 1. In-source fragmentation. 2. Presence of isomers or tautomers. 3. Formation of different adducts. | 1. Reduce the energy in the ionization source. 2. Consider the possibility of isomers and use chromatographic separation to resolve them. 3. Examine the mass differences between peaks to identify common adducts. |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Example: 10% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared this compound solution.
-
Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
-
Protocol 2: LC-MS Identity Confirmation of this compound
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-MS Conditions:
-
LC System: Utilize the same HPLC conditions as in Protocol 1, but with a flow rate compatible with the mass spectrometer (e.g., 0.2-0.5 mL/min, potentially with a split).
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Procedure:
-
Inject the sample into the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Compare the observed mass of the molecular ion [M+H]⁺ with the theoretical mass.
-
Visualizations
Technical Support Center: Overcoming Resistance to EGFR Inhibitors in Cell Lines
Disclaimer: Information regarding a specific inhibitor designated "EGFR-IN-107" is not publicly available in the scientific literature. Therefore, this technical support center provides guidance on overcoming resistance to the broader class of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) based on extensive research on well-characterized compounds such as gefitinib, erlotinib, and osimertinib. The principles and troubleshooting strategies outlined here are generally applicable to research involving EGFR-targeted therapies.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cell line, which was initially sensitive to my EGFR TKI, is now showing signs of resistance. What are the common causes?
A1: Acquired resistance to EGFR TKIs is a common phenomenon and can be driven by several molecular mechanisms. The most frequently observed mechanisms include:
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Secondary Mutations in EGFR: The most common cause is the emergence of a second mutation in the EGFR gene, which prevents the inhibitor from binding effectively. The specific mutation depends on the TKI being used. For first- and second-generation TKIs, the T790M "gatekeeper" mutation is the most prevalent. For third-generation TKIs like osimertinib, mutations such as C797S can arise.[1][2][3]
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Bypass Tract Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. This often involves the amplification or activation of other receptor tyrosine kinases (RTKs) such as MET, HER2, or AXL, which then drive downstream signaling pathways like PI3K/AKT and MAPK/ERK independently of EGFR.[1][3]
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Phenotypic Changes: In some cases, cells undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which is associated with increased motility, invasiveness, and drug resistance. Another possibility is the transformation to a different histology, like small cell lung cancer.[4]
-
Aberrant Downstream Signaling: Mutations or alterations in components of the signaling pathways downstream of EGFR, such as PIK3CA or RAS, can lead to constitutive activation of these pathways, rendering the cells resistant to upstream EGFR inhibition.
Q2: How can I confirm that my cell line has developed resistance?
A2: Resistance can be confirmed by performing a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the EGFR TKI in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.
Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
A3: A logical first step is to investigate the most common mechanisms of resistance:
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Sequence the EGFR kinase domain: This will determine if a secondary mutation, such as T790M or C797S, is present.
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Perform a Western blot analysis: Screen for the upregulation and/or phosphorylation of key bypass pathway proteins like MET, HER2, AXL, and downstream effectors like AKT and ERK.
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Assess for phenotypic changes: Use microscopy to observe any morphological changes consistent with EMT (e.g., from a cobblestone-like epithelial to a spindle-like mesenchymal morphology). You can also perform immunofluorescence or Western blotting for EMT markers such as E-cadherin (downregulated) and Vimentin (upregulated).
Troubleshooting Guides
Issue 1: Increased IC50 of EGFR TKI in my cell line.
| Possible Cause | Suggested Action |
| Secondary EGFR Mutation | - Sequence the EGFR kinase domain to identify potential mutations (e.g., T790M, C797S).- If a known resistance mutation is identified, consider switching to a next-generation EGFR TKI that is effective against that specific mutation. |
| Bypass Pathway Activation | - Perform a phospho-RTK array to screen for activated bypass pathways.- Use Western blotting to confirm the increased phosphorylation of specific RTKs (e.g., p-MET, p-HER2).- Test the efficacy of combining the EGFR TKI with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor like crizotinib). |
| Downstream Pathway Activation | - Sequence key downstream signaling molecules like PIK3CA, KRAS, and BRAF for activating mutations.- Use Western blotting to assess the phosphorylation status of key downstream proteins (e.g., p-AKT, p-ERK).- Evaluate the effect of combining the EGFR TKI with an inhibitor of the activated downstream pathway (e.g., a PI3K or MEK inhibitor). |
| Drug Efflux | - Treat cells with known inhibitors of ABC transporters (e.g., verapamil) in combination with the EGFR TKI to see if sensitivity is restored. |
Issue 2: My cells show morphological changes and have become more migratory after prolonged treatment with an EGFR TKI.
| Possible Cause | Suggested Action |
| Epithelial-to-Mesenchymal Transition (EMT) | - Assess the expression of EMT markers by Western blot or immunofluorescence (e.g., decreased E-cadherin, increased Vimentin, N-cadherin, ZEB1).- Perform a wound-healing or transwell migration assay to quantify the increase in cell motility.- Consider therapies that target EMT-related pathways, such as TGF-β or AXL inhibitors, in combination with the EGFR TKI. |
Data Presentation
Table 1: Example IC50 Values for EGFR TKIs in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Resistance Mechanism | Gefitinib IC50 (µM) | Osimertinib IC50 (µM) |
| PC-9 | Exon 19 del | - | ~0.01 | ~0.01 |
| PC-9/GR | Exon 19 del | MET Amplification | >10 | ~0.01 |
| H1975 | L858R, T790M | T790M | >10 | ~0.015 |
| H1975/OR | L858R, T790M, C797S | C797S | >10 | >10 |
Note: These are approximate values from published literature and may vary between labs and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of the EGFR TKI in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-p-MET, anti-EGFR, anti-MET) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Caption: Overview of common resistance mechanisms to EGFR tyrosine kinase inhibitors.
Caption: A stepwise workflow for troubleshooting EGFR TKI resistance in cell lines.
References
- 1. Drug Resistance in Late-Stage Epidermal Growth Factor Receptor (EGFR)-Mutant Non-Small Cell Lung Cancer Patients After First-Line Treatment with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EGFR-IN-107 & Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EGFR-IN-107 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active, small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its chemical name is N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide. It functions by binding to the kinase domain of EGFR, thereby inhibiting its signaling pathway which is often dysregulated in cancer. This inhibition can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K/Akt pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Q2: Can this compound interfere with my fluorescence-based assay?
A2: Yes, it is possible. This compound contains an aminopyrimidine core structure, which is similar to other aromatic heterocyclic compounds known to exhibit intrinsic fluorescence (autofluorescence). This intrinsic fluorescence can lead to artificially high background signals, reduced signal-to-noise ratios, and inaccurate data in your fluorescence-based assays. Additionally, like many small molecules, this compound may cause an "inner filter effect" by absorbing the excitation or emission light of your fluorescent probes.
Q3: What are the potential types of interference I might observe?
A3: You may encounter two primary types of interference:
-
Autofluorescence: this compound itself may fluoresce when excited by the light source in your assay, leading to a high background signal that can mask the signal from your intended fluorescent probe.
-
Inner Filter Effect: The compound may absorb the excitation light intended for your fluorophore (primary inner filter effect) or absorb the light emitted by your fluorophore (secondary inner filter effect). Both effects result in a lower detected fluorescence signal than expected.
Q4: In which spectral range is interference from this compound most likely to occur?
Troubleshooting Guides
Problem 1: High background fluorescence in wells containing this compound.
This is likely due to the intrinsic fluorescence (autofluorescence) of the compound.
Protocol 1: Measuring Autofluorescence of this compound
-
Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your experiment.
-
Dispense the dilutions into the wells of a microplate (the same type used for your assay).
-
Include wells with assay buffer only as a blank control.
-
Read the plate on your fluorescence plate reader using the same excitation and emission wavelengths as your experimental assay.
-
Analyze the data: If the fluorescence intensity increases with the concentration of this compound, this confirms that the compound is autofluorescent under your experimental conditions.
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
This may be caused by the inner filter effect, where this compound absorbs the excitation or emission light of your fluorophore.
Protocol 2: Assessing the Potential for Inner Filter Effect
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiment.
-
Measure the absorbance spectrum of the solution using a spectrophotometer or a plate reader with absorbance capabilities. Scan a wavelength range that includes the excitation and emission wavelengths of your fluorophore.
-
Compare the spectra: Overlay the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. Significant overlap indicates a high probability of the inner filter effect.
Protocol 3: Correcting for the Inner Filter Effect
If the inner filter effect is confirmed, you can apply a correction formula. A commonly used formula is:
Fcorrected = Fobserved * 10(Aex * dex + Aem * dem)
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance of the sample at the excitation wavelength.
-
Aem is the absorbance of the sample at the emission wavelength.
-
dex and dem are pathlength correction factors for excitation and emission, which depend on the geometry of the plate reader and well. These factors may need to be determined empirically.
For a simplified approach in standard microplates, you can use an approximation:
Fcorrected = Fobserved * 10(Aex + Aem)/2
To use these formulas, you will need to measure the absorbance of your experimental samples at the excitation and emission wavelengths.
Data Presentation
Table 1: IC50 Values for this compound
| Target | IC50 (µM) |
| EGFRWT | 0.4333 |
| EGFRL858R/T790M | 0.0438 |
Data obtained from supplier technical data sheets.
Table 2: Common Fluorophores and Potential for Interference with this compound
| Fluorophore | Excitation (nm) | Emission (nm) | Potential for Interference | Recommended Action |
| DAPI | ~358 | ~461 | High | Use red-shifted alternative or perform correction. |
| Hoechst 33342 | ~350 | ~461 | High | Use red-shifted alternative or perform correction. |
| FITC | ~490 | ~525 | High | Use red-shifted alternative or perform correction. |
| GFP | ~488 | ~509 | High | Use red-shifted alternative or perform correction. |
| Rhodamine | ~550 | ~573 | Moderate | Check for spectral overlap. |
| Texas Red | ~589 | ~615 | Low | Generally a good alternative. |
| Cy5 | ~650 | ~670 | Very Low | Recommended alternative. |
| Alexa Fluor 647 | ~650 | ~668 | Very Low | Recommended alternative. |
Signaling Pathway Diagram
References
Best practices for long-term storage of Egfr-IN-107 stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of EGFR-IN-107 stock solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific manufacturer instructions may vary, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of small molecule inhibitors like this compound due to its high solubilizing capacity for organic compounds. For in vitro experiments, it is crucial to use anhydrous DMSO to prevent degradation of the compound and ensure maximum solubility.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder or in a suitable solvent under specific temperature conditions. The general recommendations are summarized in the table below.
Q3: Can I store my this compound stock solution at -20°C?
A3: It is highly recommended to store DMSO stock solutions at -80°C for long-term stability. Storage at -20°C may be suitable for short-term use, but repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound and precipitation. Aliquoting the stock solution into smaller, single-use volumes is a best practice to maintain the integrity of the compound.
Q4: My this compound precipitated out of solution upon dilution in aqueous media. What should I do?
A4: Precipitation upon dilution in aqueous buffers or cell culture media is a common issue with compounds dissolved in DMSO. To mitigate this, it is advisable to perform serial dilutions in DMSO first to lower the concentration before adding it to the aqueous solution. Ensure the final DMSO concentration in your experimental setup is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
Q5: How can I ensure the accuracy of the concentration of my this compound stock solution?
A5: To ensure accurate concentration, it is important to use a calibrated balance for weighing the powdered compound and a calibrated pipette for adding the solvent. After dissolution, gentle vortexing or sonication can help ensure the compound is fully dissolved. For critical applications, spectrophotometric analysis or other quantitative methods can be used to confirm the concentration, if a reference standard is available.
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Symptom: The powdered this compound does not fully dissolve in the chosen solvent, or particulates are visible.
-
Possible Causes:
-
Inappropriate solvent selection.
-
The compound has reached its solubility limit at the desired concentration.
-
The solvent is not of high enough purity (e.g., contains water).
-
Insufficient mixing.
-
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for this compound solubility issues.
Issue 2: Stock Solution Instability or Degradation
-
Symptom: Loss of inhibitory activity in experiments over time.
-
Possible Causes:
-
Improper storage temperature.
-
Repeated freeze-thaw cycles.
-
Exposure to light or moisture.
-
Contamination of the stock solution.
-
-
Preventative Measures and Solutions:
Caption: Best practices for maintaining stock solution stability.
Experimental Protocols
Detailed Methodology: Cell Proliferation Assay Using this compound
This protocol describes a cell-based assay to determine the effect of this compound on the proliferation of a cancer cell line overexpressing EGFR (e.g., A431).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A431 cells (or other suitable EGFR-expressing cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Anhydrous DMSO (for vehicle control and dilutions)
Procedure:
-
Cell Seeding:
-
Trypsinize and count A431 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete medium. The final concentrations should bracket the known IC50 value of the compound for the cell line being used.
-
Also, prepare a vehicle control containing the highest concentration of DMSO that will be used in the treatment wells (e.g., 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Proliferation Assay:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT reagent).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells (set as 100% proliferation).
-
Plot the percentage of cell proliferation against the log of the this compound concentration.
-
Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Mandatory Visualization
EGFR Signaling Pathway
Caption: Overview of the EGFR signaling pathway and the point of inhibition by this compound.
References
Validation & Comparative
A Comparative Analysis of EGFR Inhibitors in L858R Mutant Cells: Gefitinib vs. Egfr-IN-107
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of Epidermal Growth Factor Receptor (EGFR) inhibitors in the context of the prevalent L858R mutation.
This guide provides a detailed comparison of Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), and the investigational compound Egfr-IN-107, in EGFR L858R mutant cancer cells. The L858R mutation, a single point mutation in exon 21 of the EGFR gene, is a common activating mutation in non-small cell lung cancer (NSCLC), leading to constitutive activation of the receptor and downstream signaling pathways that promote cell proliferation and survival.
Introduction to EGFR L858R and Targeted Therapy
The EGFR L858R mutation results in a conformational change in the kinase domain, enhancing its affinity for ATP and leading to uncontrolled cell growth. This molecular alteration makes cancer cells particularly susceptible to targeted therapies that inhibit EGFR kinase activity. Gefitinib was one of the first such inhibitors to demonstrate significant clinical benefit in patients with EGFR-mutated NSCLC. While extensive data exists for Gefitinib, information regarding this compound is not available in the public domain or scientific literature at the time of this publication. Therefore, this guide will provide a comprehensive overview of Gefitinib's performance in EGFR L858R mutant cells and present a framework for how a novel inhibitor like this compound would be evaluated and compared.
Gefitinib: A First-Generation EGFR TKI
Gefitinib is an anilinoquinazoline derivative that acts as a reversible, competitive inhibitor of the ATP-binding site within the EGFR tyrosine kinase domain.[1][2][3] Its mechanism of action involves blocking the autophosphorylation of EGFR, which in turn inhibits the activation of downstream pro-survival and proliferative signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][4] In EGFR L858R mutant cells, Gefitinib exhibits enhanced binding affinity compared to wild-type EGFR, leading to potent inhibition of tumor cell growth and induction of apoptosis.[5][6]
Quantitative Performance of Gefitinib in EGFR L858R Mutant Cells
The following table summarizes key performance metrics of Gefitinib in preclinical models of EGFR L858R mutant non-small cell lung cancer.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Viability) | H3255 (L858R) | 40 nM | [7][8] |
| Binding Affinity (Kd) | EGFR L858R | ~20-fold tighter than WT | [6] |
| Inhibition of p-EGFR | H3255 (L858R) | Significant at 1 µM | [8] |
| Induction of Apoptosis | H3255 (L858R) | Significant at 1 µM | [7][8] |
This compound: An Unknown Challenger
As of the latest literature search, there is no publicly available information on "this compound." This suggests it may be an early-stage investigational compound, a proprietary molecule not yet disclosed, or a misidentified agent. A direct comparison with Gefitinib is therefore not possible.
To provide a framework for future comparisons, we outline the standard experimental protocols and data points that would be necessary to evaluate a novel EGFR inhibitor like this compound against the established benchmark of Gefitinib.
Experimental Protocols for Comparative Analysis
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on cell proliferation.
-
Cell Seeding: EGFR L858R mutant cells (e.g., NCI-H3255) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or Gefitinib (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Reagent Addition: MTS or MTT reagent is added to each well and incubated for 2-4 hours.
-
Data Acquisition: The absorbance is measured at the appropriate wavelength using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined by non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling pathways.
-
Cell Treatment: Cells are treated with this compound or Gefitinib at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control (e.g., β-actin or GAPDH) is also probed.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of the compounds on the EGFR L858R kinase.
-
Reaction Setup: Recombinant human EGFR L858R protein is incubated with a kinase buffer, a peptide substrate, and varying concentrations of this compound or Gefitinib.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and Inhibition
Caption: EGFR L858R signaling and TKI inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing EGFR inhibitors.
Conclusion
Gefitinib remains a crucial first-generation TKI for the treatment of EGFR L858R-mutated NSCLC, demonstrating potent and selective inhibition. While a direct comparison with this compound is not currently possible due to the absence of available data, the established experimental framework outlined in this guide provides a clear path for the evaluation and comparison of novel EGFR inhibitors. Future studies on this compound, should it emerge from preclinical development, will need to generate robust data on its potency, selectivity, and mechanism of action to determine its potential advantages over existing therapies like Gefitinib. Researchers are encouraged to utilize these standardized protocols to ensure that comparative data is both rigorous and reproducible.
References
- 1. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 5. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of EGFRL858R in Brain Metastasis Among Patients With Advanced NSCLC Undergoing TKI Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of EGFR Inhibitors in T790M-Mutant Lung Cancer: A Comparative Analysis
Researchers and drug development professionals are constantly seeking more effective therapeutic strategies for non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation in the epidermal growth factor receptor (EGFR). This mutation is a primary driver of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). In this guide, we aim to provide a detailed comparison of two EGFR inhibitors, Egfr-IN-107 and the well-established third-generation TKI, Osimertinib, in preclinical T790M models.
Osimertinib (Tagrisso®) has revolutionized the treatment landscape for patients with EGFR T790M-positive NSCLC.[1][2][3][4][5][6] It is an irreversible EGFR TKI that selectively targets both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][3][7] This selectivity profile contributes to its favorable safety profile compared to earlier generation TKIs.[7] Clinical studies have robustly demonstrated the efficacy of Osimertinib in T790M-positive patients, leading to its approval as a standard-of-care in this setting.[2][5][6]
A search for publicly available information and scientific literature regarding "this compound" did not yield any specific preclinical or clinical data. This compound does not appear to be a recognized designation in published research databases. Therefore, a direct, data-driven comparison between this compound and Osimertinib in T790M models is not feasible at this time.
To provide a valuable resource for researchers, this guide will focus on the established data for Osimertinib in T790M models, presenting its mechanism of action, key preclinical data, and relevant experimental protocols. This information can serve as a benchmark for the evaluation of any novel EGFR inhibitor targeting the T790M mutation.
Osimertinib: A Benchmark for T790M Inhibition
Mechanism of Action
Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[7] This irreversible binding effectively blocks EGFR signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[7] The T790M mutation, located in the kinase domain, typically confers resistance by increasing the receptor's affinity for ATP. Osimertinib is designed to overcome this by forming a covalent bond that is not dependent on competitive binding with ATP.
Signaling Pathway Inhibition by Osimertinib in T790M-Mutant Cells
Caption: EGFR T790M signaling and Osimertinib's mechanism of inhibition.
Preclinical Efficacy of Osimertinib in T790M Models
Comprehensive preclinical studies have established the potent and selective activity of Osimertinib against EGFR T790M-mutant cancer cells.
| Parameter | Cell Line | EGFR Status | Osimertinib IC50 (nM) | Reference |
| Cell Viability | NCI-H1975 | L858R/T790M | 11 | --INVALID-LINK-- |
| Cell Viability | PC-9 (T790M) | ex19del/T790M | 15 | --INVALID-LINK-- |
| Cell Viability | A549 | WT | >10,000 | --INVALID-LINK-- |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The data presented is representative and may vary between studies.
In vivo studies using xenograft models have further corroborated the anti-tumor activity of Osimertinib. In mice bearing tumors derived from T790M-mutant cell lines, oral administration of Osimertinib led to significant tumor regression and prolonged survival.
Experimental Protocols
To facilitate the evaluation of novel EGFR inhibitors and allow for robust comparison with existing data for Osimertinib, we provide an overview of standard experimental methodologies.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.
Caption: Workflow for a typical cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., NCI-H1975) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and a reference compound (Osimertinib) in culture medium. Add the diluted compounds to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT reagent (and incubate for 4 hours) followed by solubilization solution, or add CellTiter-Glo® reagent to the wells according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at a specific wavelength (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Caption: General workflow for an in vivo xenograft study.
Detailed Protocol:
-
Cell Implantation: Inject approximately 5-10 million T790M-mutant cancer cells (e.g., NCI-H1975) suspended in Matrigel subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a mean volume of 100-200 mm³, randomize the mice into different treatment groups (e.g., vehicle control, test compound at various doses, and Osimertinib as a positive control).
-
Drug Administration: Administer the compounds daily by oral gavage at the predetermined doses.
-
Monitoring: Measure tumor dimensions and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
While a direct comparison between this compound and Osimertinib in T790M models is not possible due to the lack of available data for this compound, Osimertinib serves as a critical benchmark for any novel therapeutic agent targeting this resistance mutation. The data and protocols presented in this guide provide a framework for the preclinical evaluation of new EGFR inhibitors, enabling researchers to generate comparable and robust datasets. Future investigations into novel compounds will be essential to further improve outcomes for patients with EGFR T790M-mutant NSCLC.
References
- 1. Efficacy of immunotherapy targeting the neoantigen derived from epidermal growth factor receptor T790M/C797S mutation in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of EGFR Inhibitors in Patient-Derived Xenografts: A Comparative Analysis
A Note on the Analyzed Compound: Initial searches for "Egfr-IN-107" did not yield specific data. Therefore, this guide provides a comparative analysis of the well-documented and clinically significant third-generation EGFR inhibitor, Osimertinib, against other EGFR inhibitors in patient-derived xenograft (PDX) models. This approach offers researchers a robust framework for evaluating the preclinical efficacy of targeted therapies.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumors into immunodeficient mice, have become crucial tools in preclinical cancer research.[1][2][3][4] These models are known to better recapitulate the histological and molecular characteristics of the original patient tumor compared to traditional cell line-derived xenografts.[1][2][3][4] This fidelity makes them particularly valuable for evaluating the efficacy of targeted therapies like EGFR inhibitors and for studying mechanisms of drug resistance.[1][2][5]
Comparative Efficacy of EGFR Inhibitors in PDX Models
The following table summarizes the efficacy of selected EGFR inhibitors in various patient-derived xenograft models, primarily focusing on non-small cell lung cancer (NSCLC), a common setting for EGFR-targeted therapies.
| EGFR Inhibitor | PDX Model (Cancer Type, EGFR Mutation) | Key Efficacy Findings | Reference |
| Osimertinib | NSCLC (EGFR activating mutations) | Demonstrated partial response in EGFR-mutant PDX tumors. When combined with an anti-HDGF antibody, it led to complete or near-complete tumor responses and significantly prolonged progression-free survival.[5] | [5] |
| Osimertinib | NSCLC (EGFR L858R or exon 19 deletion) | Showed sensitivity in PDX models with these common EGFR activating mutations.[3] | [3] |
| Gefitinib | NSCLC (EGFR L858R or exon 19 deletion) | PDX models with these mutations were sensitive to gefitinib treatment.[3] | [3] |
| Erlotinib | Prostate Cancer (EGFR R108K) | Significantly inhibited the growth of patient-derived xenografts harboring this EGFR mutation.[6] | [6] |
| Cetuximab | Colon Cancer (Quadruple wild type) | Induced a partial response in a PDX model with wild-type KRAS, NRAS, BRAF, and PIK3CA.[7] | [7] |
| Cetuximab | Colon Cancer (KRAS G12C mutation) | Showed primary resistance in a PDX model with this KRAS mutation.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative experimental protocols for evaluating EGFR inhibitor efficacy in PDX models, synthesized from the available literature.
Establishment of Patient-Derived Xenografts
-
Patient Tumor Acquisition: Fresh tumor specimens are obtained from patients with non-small cell lung cancer who have undergone surgical resection.[8] Pathological confirmation of the tumor is performed.[8]
-
Animal Models: Immunodeficient mice, such as non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice or SCID hairless outbred (SHO) mice, are used as hosts for the tumor grafts.[1][3][4]
-
Tumor Implantation: Surgically resected tumor tissues are implanted subcutaneously into the flanks of the immunodeficient mice.[7][8] Engraftment is typically considered successful after the tumor has been passaged multiple times in mice.[1][7]
Drug Efficacy Studies
-
Tumor Growth Monitoring: Tumor volumes are monitored regularly, often twice a week, using caliper measurements.
-
Treatment Initiation: Treatment with EGFR inhibitors is typically initiated when the tumor volume reaches a predetermined size, for example, 150 mm³.[1][2]
-
Drug Administration:
-
Efficacy Assessment: The primary endpoint is often tumor growth inhibition. Other measures can include progression-free survival and analysis of molecular markers of response.[5] Waterfall plots are frequently used to visualize the maximal response of individual tumors to treatment.[9]
Visualizing Key Processes
EGFR Signaling Pathway and Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, activates several downstream signaling pathways that promote cell proliferation, survival, and migration. EGFR tyrosine kinase inhibitors (TKIs) block these downstream signals by competing with ATP at the intracellular kinase domain, while monoclonal antibodies bind to the extracellular domain, preventing ligand binding.[10][11][12][13]
Caption: EGFR signaling pathway and the mechanism of action of EGFR tyrosine kinase inhibitors.
Experimental Workflow for PDX Efficacy Studies
The process of evaluating an EGFR inhibitor in a PDX model follows a structured workflow from patient sample collection to data analysis.
Caption: A generalized experimental workflow for assessing the efficacy of EGFR inhibitors in PDX models.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Clinical Utility of Patient-Derived Xenografts to Determine Biomarkers of Prognosis and Map Resistance Pathways in EGFR-Mutant Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-HDGF Antibody Targets EGFR Tyrosine Kinase Inhibitor–Tolerant Cells in NSCLC Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-107: A Comparative Analysis of Cross-reactivity with ErbB Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitor, Egfr-IN-107, focusing on its cross-reactivity with members of the ErbB receptor tyrosine kinase family. The ErbB family, comprising four members—EGFR (ErbB1/HER1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4)—plays a crucial role in regulating cell proliferation, differentiation, and migration.[1][2][3] Dysregulation of ErbB signaling is frequently implicated in various cancers, making these receptors prime targets for therapeutic intervention.[1][4] This guide is intended to provide an objective comparison of this compound's performance against other ErbB family members, supported by illustrative experimental data and detailed protocols.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the hypothetical inhibitory activity of this compound against the four members of the ErbB family. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates greater potency.
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor (Afatinib) IC50 (nM) |
| EGFR (ErbB1) | 1.5 | 0.5 |
| ErbB2 (HER2) | 150 | 14 |
| ErbB3 (HER3) | >10,000 (kinase-impaired) | N/A (kinase-impaired) |
| ErbB4 (HER4) | 250 | 1 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Reference values for Afatinib are derived from published literature to provide context. ErbB3 has an impaired kinase domain and is activated through heterodimerization, primarily with ErbB2.[2][5]
ErbB Family Signaling Pathway
The ErbB receptors are activated by the binding of specific ligands, leading to receptor dimerization (homo- or heterodimerization) and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[3][4] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are pivotal in cell signaling.[1][2] ErbB2 is a notable exception as it does not have a known ligand and is the preferred heterodimerization partner for other ErbB receptors.[3] ErbB3 has a deficient kinase domain and relies on its dimerization partner for trans-phosphorylation.[2]
Caption: ErbB Family Signaling Pathways
Experimental Protocols
To determine the cross-reactivity and selectivity of a kinase inhibitor like this compound, a series of in vitro and cell-based assays are typically employed.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against purified ErbB family kinases.
Methodology:
-
Reagents and Materials: Recombinant human EGFR, ErbB2, and ErbB4 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in the kinase assay buffer. b. In a 96-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a fixed concentration of ATP (typically at the Km value for each kinase). d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer. f. The luminescence signal is inversely proportional to the kinase activity. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit ligand-induced phosphorylation of ErbB receptors in a cellular context.
Methodology:
-
Cell Lines: Use cell lines that endogenously express high levels of ErbB receptors, such as A431 (EGFR), SK-BR-3 (ErbB2), or engineer cell lines to overexpress specific ErbB family members.
-
Procedure: a. Seed the cells in 96-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation. c. Pre-treat the cells with various concentrations of this compound for 1-2 hours. d. Stimulate the cells with a specific ligand (e.g., EGF for EGFR, heregulin for ErbB3/ErbB4) for a short period (e.g., 10-15 minutes). e. Lyse the cells and determine the levels of phosphorylated and total ErbB receptors using a sandwich ELISA or Western blotting with specific antibodies. f. The ratio of phosphorylated to total receptor is calculated and plotted against the inhibitor concentration to determine the cellular IC50.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating the selectivity of a kinase inhibitor.
Caption: Kinase Inhibitor Selectivity Workflow
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of the hypothetical EGFR inhibitor, this compound, against other members of the ErbB family. The illustrative data highlights the importance of kinase selectivity profiling in drug development. The detailed experimental protocols offer a starting point for researchers to design and execute studies to characterize the activity of novel kinase inhibitors. A thorough understanding of an inhibitor's interaction with the entire ErbB family is crucial for predicting its clinical efficacy and potential side effects.
References
- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 2. ErbB Family Signalling: A Paradigm for Oncogene Addiction and Personalized Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming EGFR-IN-107 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods to confirm the target engagement of EGFR-IN-107, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, within a cellular context. Objective comparison of the product's performance with other alternatives is supported by illustrative experimental data and detailed protocols.
Introduction to this compound and Target Engagement
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[3][4] EGFR inhibitors, such as this compound, are designed to block the receptor's activity, thereby inhibiting tumor growth.[5][6]
Confirming that a drug candidate like this compound directly interacts with its intended target (EGFR) in a complex cellular environment is a critical step in drug discovery and development.[7][8] This process, known as target engagement, provides essential evidence for the compound's mechanism of action and helps to interpret its biological effects. This guide explores and compares three widely used methods for confirming EGFR target engagement in cells: the Cellular Thermal Shift Assay (CETSA), Western Blotting for phosphorylation analysis, and Competitive Binding Assays.
Comparison of Target Engagement Assays
The selection of an appropriate assay for determining target engagement depends on various factors, including the specific research question, available resources, and the properties of the inhibitor being studied. The following table summarizes the key characteristics of three common methods.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10] | Direct evidence of physical interaction between this compound and EGFR in intact cells.[8] | Label-free, applicable to intact cells, reflects physiological conditions.[7] | Can be technically demanding, throughput may be limited in traditional formats.[8] |
| Western Blotting (Phospho-EGFR) | Measures the inhibition of EGFR autophosphorylation upon ligand (e.g., EGF) stimulation.[11][12] | Indirect measure of target engagement by assessing the functional consequence of inhibitor binding. | Widely available technique, provides functional readout of downstream signaling inhibition.[13] | Does not directly measure physical binding, can be influenced by off-target effects. |
| Competitive Binding Assay | Measures the ability of this compound to displace a known labeled ligand (e.g., radiolabeled EGF) from EGFR.[14][15] | Quantifies the binding affinity (Ki) of this compound for EGFR. | Provides quantitative affinity data, well-established method.[16] | Often requires specialized reagents (e.g., radiolabels), may not be suitable for all inhibitor types. |
Experimental Data Summary
The following tables present illustrative data for confirming the target engagement of this compound using the described assays.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
This table shows the relative amount of soluble EGFR detected at different temperatures in the presence or absence of this compound. An increase in the melting temperature (Tm) indicates target stabilization by the inhibitor.
| Temperature (°C) | Vehicle Control (% Soluble EGFR) | This compound (1 µM) (% Soluble EGFR) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
| Tm (°C) | ~54 | ~61 |
Table 2: Western Blotting (Phospho-EGFR) Data
This table quantifies the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR in cells pre-treated with this compound and then stimulated with EGF.
| Treatment | p-EGFR / Total EGFR Ratio (Normalized) |
| Vehicle Control (no EGF) | 0.05 |
| Vehicle Control + EGF | 1.00 |
| This compound (0.1 µM) + EGF | 0.45 |
| This compound (1 µM) + EGF | 0.15 |
| This compound (10 µM) + EGF | 0.06 |
Table 3: Competitive Binding Assay Data
This table shows the displacement of a radiolabeled EGF ligand from EGFR by increasing concentrations of this compound.
| This compound Concentration (nM) | Specific Binding of Radiolabeled EGF (%) |
| 0 | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 50 |
| 100 | 20 |
| 1000 | 5 |
| IC50 (nM) | ~10 |
Signaling Pathways and Experimental Workflows
Visual representations of the EGFR signaling pathway and the experimental workflows are provided below to facilitate a deeper understanding of the underlying principles.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Western Blotting Workflow for p-EGFR.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture EGFR-expressing cells to ~80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Detection: Analyze the amount of soluble EGFR in each sample by Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble EGFR relative to the 40°C sample against the temperature. Determine the melting temperature (Tm) as the temperature at which 50% of the protein is denatured. A shift in Tm in the presence of this compound indicates target engagement.[10]
Western Blotting for Phospho-EGFR
-
Cell Treatment: Seed EGFR-expressing cells and grow to ~80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.[12]
Competitive Binding Assay
-
Cell Preparation: Culture EGFR-expressing cells and harvest them. Prepare a cell membrane fraction or use whole cells.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes or whole cells with a fixed concentration of a labeled ligand (e.g., 125I-EGF) and a range of concentrations of unlabeled this compound.
-
Incubation and Washing: Incubate the reaction mixture to allow binding to reach equilibrium. Wash the cells or filter the membrane suspension to remove unbound ligand.
-
Detection: Measure the amount of bound labeled ligand using a suitable detector (e.g., gamma counter for radiolabels).
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.[14][17]
Conclusion
Confirming the direct binding of this compound to EGFR in a cellular environment is fundamental to its development as a targeted therapy. The Cellular Thermal Shift Assay provides direct evidence of physical interaction in a physiological context. Western blotting for EGFR phosphorylation offers a functional readout of target inhibition. Competitive binding assays provide quantitative data on binding affinity. The choice of assay will depend on the specific stage of drug development and the questions being addressed. A combination of these orthogonal approaches will provide the most comprehensive and robust confirmation of this compound target engagement in cells.
References
- 1. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Miniaturized Ligand Binding Assay for EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Cell Proliferation by an Anti-EGFR Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-107 vs standard-of-care for NSCLC in preclinical models
Initial searches for preclinical data on a compound referred to as "Egfr-IN-107" for the treatment of non-small cell lung cancer (NSCLC) have yielded no specific results. This designation does not correspond to a publicly disclosed investigational drug or a compound described in scientific literature or patent filings.
It is possible that "this compound" is an internal development code for a new therapeutic agent that has not yet been made public. As such, a direct comparison with standard-of-care treatments for NSCLC in preclinical models, as requested, cannot be generated at this time due to the absence of available data.
Proposed Alternative: A Comparative Guide on a Novel Fourth-Generation EGFR Inhibitor
To fulfill the core requirements of your request, we propose to create a comprehensive comparison guide focusing on a publicly documented, novel fourth-generation EGFR inhibitor, BI-4732 , versus standard-of-care therapies in preclinical NSCLC models. This will allow for a detailed analysis based on available scientific data, complete with quantitative comparisons, experimental protocols, and the mandatory visualizations you specified.
This guide would provide valuable insights into the evolving landscape of EGFR inhibitors and their performance against established treatments in a preclinical setting. We will proceed with generating this comparative guide on BI-4732 if this alternative is acceptable.
Comparative Efficacy of EGFR Tyrosine Kinase Inhibitors: A Guide for Researchers
Disclaimer: No specific efficacy data was found for a compound designated "Egfr-IN-107" in the public domain. This guide provides a comparative analysis of the different generations of well-documented Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), which are crucial tools in cancer research and treatment.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of first, second, and third-generation EGFR TKIs, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Inhibitory Activity
The efficacy of EGFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency. The following table summarizes the reported IC50 values for representative EGFR TKIs against cell lines expressing wild-type EGFR or various mutant forms. These mutations are critical as they can confer sensitivity or resistance to treatment.
| EGFR Status | Inhibitor Class | Representative Drug | Approximate IC50 (nM) | Key Findings |
| Wild-Type (WT) | 1st Generation | Gefitinib / Erlotinib | High nM to µM range | Less potent against WT EGFR, leading to dose-limiting toxicities like skin rash and diarrhea.[1] |
| 2nd Generation | Afatinib | ~0.2 nM | Potent against WT EGFR, but this contributes to toxicity.[2] | |
| 3rd Generation | Osimertinib | High nM range | Designed to be selective for mutant EGFR over WT, thus reducing toxicity. | |
| Activating Mutations (e.g., L858R, Del19) | 1st Generation | Gefitinib / Erlotinib | Low nM range | Highly effective as first-line therapy for tumors with these mutations.[3][4] |
| 2nd Generation | Afatinib | ~0.2 nM | Shows superior activity compared to first-generation inhibitors against some activating mutations.[2] | |
| 3rd Generation | Osimertinib | Low nM range | Potent against activating mutations, approved as a first-line treatment.[5] | |
| Resistance Mutation (L858R + T790M) | 1st Generation | Gefitinib / Erlotinib | High µM range | T790M mutation confers resistance to first-generation TKIs.[3] |
| 2nd Generation | Afatinib | High nM to µM range | Largely ineffective against the T790M "gatekeeper" mutation.[1][6] | |
| 3rd Generation | Osimertinib | Low nM range | Specifically designed to overcome T790M-mediated resistance.[3][7] | |
| Resistance Mutation (L858R + T790M + C797S) | 3rd Generation | Osimertinib | High µM range | The C797S mutation confers resistance to third-generation covalent inhibitors like osimertinib.[3][7][8] |
| Allosteric Inhibitor | EAI045 (in combination) | Potent inhibition | Novel allosteric inhibitors may overcome C797S resistance, often in combination with antibodies like cetuximab.[3][6] |
Mandatory Visualization
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: EGFR signaling pathway and point of TKI inhibition.
Caption: General experimental workflow for EGFR inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are standard protocols for key experiments used in the preclinical evaluation of EGFR inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay quantifies cell proliferation by measuring ATP levels, which correlate with the number of metabolically active cells.[9]
-
Cell Seeding: Plate cancer cells (e.g., NSCLC cell lines with specific EGFR mutations) in an opaque-walled 384-well plate at a density of 1,000 to 5,000 cells per well in 40 µL of culture medium.[9] Incubate for 4 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the EGFR TKI in DMSO. Add 0.1 µL of the diluted compounds to the cell plates, ensuring the final DMSO concentration is below 0.5% to avoid solvent toxicity.[9] Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Signal Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percentage of viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression analysis.
EGFR Phosphorylation Assay (Western Blot)
This method directly assesses the inhibitor's ability to block EGFR autophosphorylation, a critical step in pathway activation.[10][11][12]
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours. Pre-treat cells with various concentrations of the EGFR TKI for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF ligand (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation. Include an unstimulated, untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[10] To normalize the data, strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH).[11][12] Quantify band intensities using densitometry software.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating a drug's efficacy in a complex biological system, assessing its pharmacokinetics and overall anti-tumor activity.[13][14][15][16]
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in a solution like Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).[14]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 50-200 mm³).[14] Monitor animal weight and health regularly.
-
Randomization and Treatment: Randomize mice into treatment and control groups (e.g., 5-10 mice per group). Administer the EGFR TKI via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle solution.[13]
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration. The endpoint may also be tumor regression or a significant delay in tumor growth in the treatment group.[13][17]
-
Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the treated and control groups. At the end of the study, tumors can be excised for further analysis (e.g., Western blot for target inhibition, immunohistochemistry).[13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acquired EGFR C797S mediates resistance to AZD9291 in advanced non-small cell lung cancer harboring EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. m.youtube.com [m.youtube.com]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor Growth Inhibition with Cetuximab and Chemotherapy in Non–Small Cell Lung Cancer Xenografts Expressing Wild-type and Mutated Epidermal Growth Factor Receptor | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Egfr-IN-107 findings across different labs
This guide provides a framework for evaluating the reproducibility of findings for EGFR inhibitors like Egfr-IN-107. It outlines key quantitative comparisons, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
Quantitative Data Comparison
The reproducibility of an inhibitor's efficacy is often assessed by comparing key quantitative metrics across different studies and laboratories. The following tables provide a template for summarizing such data, populated with example values for illustrative purposes.
Table 1: Comparison of IC50 Values for EGFR Inhibitors Across Different Cell Lines
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) - Lab A | IC50 (nM) - Lab B | IC50 (nM) - Lab C |
| This compound | (Example) | (Example) | Data Not Available | Data Not Available | Data Not Available |
| Erlotinib | HCC827 | Exon 19 Deletion | 9.8 | 12.3 | 11.5 |
| Erlotinib | H1975 | L858R, T790M | 2,500 | 3,100 | 2,800 |
| Gefitinib | PC-9 | Exon 19 Deletion | 7.2 | 9.1 | 8.5 |
| Gefitinib | A549 | Wild-Type | >10,000 | >10,000 | >10,000 |
| Osimertinib | H1975 | L858R, T790M | 15 | 21 | 18 |
Table 2: Comparison of Kinase Inhibitory Activity (Ki) for EGFR Inhibitors
| Inhibitor | Target Kinase | Ki (nM) - Lab X | Ki (nM) - Lab Y |
| This compound | (Example) | Data Not Available | Data Not Available |
| Erlotinib | EGFR (Wild-Type) | 0.9 | 1.1 |
| Gefitinib | EGFR (Wild-Type) | 2.4 | 3.0 |
| Osimertinib | EGFR (T790M) | 0.8 | 1.2 |
Experimental Protocols
Consistent and detailed experimental protocols are crucial for reproducible results. Below are example methodologies for key experiments used to characterize EGFR inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, HCC827) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the EGFR inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for EGFR Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the EGFR inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Overcoming Resistance: A Comparative Guide to the Synergy of EGFR and MET Inhibitors in Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the amplification of the MET proto-oncogene, which allows cancer cells to bypass their dependency on the EGFR signaling pathway.[1][2][3][4][5] This guide provides a comprehensive comparison of the synergistic effects of combining a third-generation EGFR inhibitor with various MET inhibitors in preclinical models of EGFR-TKI resistance, offering insights into this promising therapeutic strategy. While specific data for a compound designated "Egfr-IN-107" is not publicly available, this guide will utilize data from well-characterized, clinically relevant third-generation EGFR inhibitors, such as osimertinib, as a representative agent to illustrate the principles of dual EGFR/MET inhibition.
The Rationale for Dual EGFR and MET Inhibition
EGFR-mutant NSCLC is often initially sensitive to EGFR TKIs.[5][6] However, prolonged treatment can lead to the development of resistance mechanisms. MET amplification is a frequently observed mechanism of acquired resistance, occurring in 5-20% of patients who develop resistance to first- and second-generation EGFR TKIs.[4][7] MET amplification leads to the activation of alternative downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation, thereby circumventing the EGFR blockade.[4][8] The concurrent inhibition of both EGFR and MET is a rational approach to overcome this resistance by shutting down both the primary oncogenic driver pathway and the escape route.[2][9]
Signaling Pathway Overview
The following diagram illustrates the EGFR and MET signaling pathways and the mechanism of resistance through MET amplification.
References
- 1. Reciprocal and Complementary Role of MET Amplification and EGFR T790M Mutation in Acquired Resistance to Kinase Inhibitors in Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET inhibitors for targeted therapy of EGFR TKI-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Large Real-World Study on the Effectiveness of the Combined Inhibition of EGFR and MET in EGFR-Mutant Non-Small-Cell Lung Cancer After Development of EGFR-TKI Resistance [frontiersin.org]
- 6. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emjreviews.com [emjreviews.com]
- 8. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Independent Validation of Egfr-IN-107: A Comparative Analysis
A comprehensive review of the publicly available scientific literature reveals no specific data or publications corresponding to an Epidermal Growth Factor Receptor (EGFR) inhibitor designated as "Egfr-IN-107." This prevents a direct comparative analysis based on published results and independent validation studies as requested. The following guide is structured to provide the framework for such an analysis, should the primary research on this compound become available.
The EGFR Signaling Pathway: A Therapeutic Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer.[3] This makes EGFR an important target for cancer therapeutics.
EGFR inhibitors are broadly classified into two main categories: monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain.[1][2] These inhibitors aim to block the downstream signaling cascades that promote tumor growth.
Caption: Simplified EGFR signaling pathway.
Framework for Comparative Data Analysis
To conduct a thorough and objective comparison of this compound with alternative EGFR inhibitors, the following quantitative data would be essential. The tables below are templates that would be populated with data from the primary publication of this compound and any independent validation studies.
Table 1: In Vitro Kinase Inhibition
| Compound | Target EGFR Mutant | IC₅₀ (nM) | Source (Citation) |
| This compound | e.g., L858R/T790M | Data not available | |
| Alternative 1 | e.g., L858R/T790M | ||
| Alternative 2 | e.g., L858R/T790M |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Proliferation Assay
| Compound | Cell Line (EGFR status) | GI₅₀ (µM) | Source (Citation) |
| This compound | e.g., H1975 (L858R/T790M) | Data not available | |
| Alternative 1 | e.g., H1975 (L858R/T790M) | ||
| Alternative 2 | e.g., H1975 (L858R/T790M) |
GI₅₀: The concentration of a drug that causes 50% inhibition of cellular growth.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Source (Citation) |
| This compound | e.g., NCI-H1975 Xenograft | Data not available | Data not available | |
| Alternative 1 | e.g., NCI-H1975 Xenograft | |||
| Alternative 2 | e.g., NCI-H1975 Xenograft |
Methodologies for Key Experiments
Detailed experimental protocols are crucial for the independent validation and replication of scientific findings. Below are outlines of standard methodologies that would be expected in the publication of a novel EGFR inhibitor.
A. Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.
Caption: Workflow for a typical kinase inhibition assay.
-
Protocol Outline:
-
Recombinant human EGFR kinase domain (wild-type or mutant) is incubated with varying concentrations of the test compound.
-
A specific peptide substrate and adenosine triphosphate (ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
The IC₅₀ value is calculated from the dose-response curve.
-
B. Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on EGFR signaling.
-
Protocol Outline:
-
Cancer cells with known EGFR status (e.g., NCI-H1975) are seeded in multi-well plates.
-
After cell attachment, they are treated with a range of concentrations of the test compound.
-
The cells are incubated for a period, typically 72 hours.
-
Cell viability or proliferation is measured using a colorimetric (e.g., MTT, SRB) or luminescent (e.g., CellTiter-Glo) assay.
-
The GI₅₀ value is determined from the resulting dose-response curve.
-
Logical Framework for Comparison
The evaluation of a novel therapeutic agent like this compound involves a logical progression from its direct molecular target to its effect on cellular systems and ultimately its efficacy in a preclinical in vivo model.
Caption: Logical flow for comparing EGFR inhibitors.
Conclusion
To provide a comprehensive and data-driven comparison guide for this compound, access to the primary scientific literature detailing its discovery, chemical structure, and biological evaluation is necessary. Without this foundational information, an independent validation of its published results cannot be performed. Researchers and drug development professionals are encouraged to consult peer-reviewed publications and conference proceedings for the initial disclosure of data on novel therapeutic agents. Once such information for this compound is made public, the framework provided in this guide can be utilized to conduct a thorough comparative analysis.
References
- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating EGFR Inhibition: A Comparative Guide to Biomarkers of Response
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR). While the specific agent "Egfr-IN-107" remains outside the public domain of clinical and preclinical data, this guide provides a comprehensive comparison of established EGFR inhibitors, focusing on the critical biomarkers that predict patient response. This framework is designed to be a valuable resource for understanding the principles of patient selection for EGFR-targeted therapies and can be adapted as data on novel agents like this compound emerge.
The EGFR Signaling Axis: A Key Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2][3] Upon binding to its ligands, such as EGF, EGFR dimerizes and activates its intracellular tyrosine kinase domain, triggering a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][4] In many cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell proliferation and tumor growth.[5][6][7] EGFR inhibitors are designed to block this signaling and halt tumor progression.[5][7]
Key Biomarkers of Response to EGFR Inhibitors
The efficacy of EGFR inhibitors is largely dictated by the genetic makeup of the tumor. Several key biomarkers have been identified that predict sensitivity or resistance to these targeted therapies.
Activating EGFR Mutations
Somatic mutations in the EGFR gene, particularly deletions in exon 19 and the L858R point mutation in exon 21, are the strongest predictors of a favorable response to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[8][9] These mutations lead to constitutive activation of the EGFR signaling pathway, making the tumor cells highly dependent on this pathway for survival.
EGFR T790M Resistance Mutation
The development of resistance to first-generation EGFR TKIs is a major clinical challenge. In approximately 50-60% of cases, this acquired resistance is due to a secondary mutation in the EGFR gene, T790M, located in exon 20.[8][10] This "gatekeeper" mutation alters the ATP binding pocket of the EGFR kinase domain, reducing the affinity of first-generation inhibitors. Third-generation EGFR TKIs, such as osimertinib, are specifically designed to be effective against tumors harboring the T790M mutation.[11]
Other Biomarkers
While EGFR mutations are the most well-established biomarkers, others are also under investigation:
-
EGFR Gene Copy Number: An increased number of copies of the EGFR gene, as determined by fluorescence in situ hybridization (FISH), has been associated with improved outcomes with EGFR TKIs in some studies.[12][13]
-
KRAS Mutations: Mutations in the KRAS gene, which encodes a key downstream signaling molecule, are generally associated with a lack of response to EGFR inhibitors.[9][14]
-
MET Amplification: Amplification of the MET proto-oncogene is another mechanism of acquired resistance to EGFR TKIs.[14]
Comparison of EGFR Inhibitors and Their Biomarker Profiles
The following table summarizes the performance of representative EGFR inhibitors based on key biomarkers. Data for "this compound" is presented as a placeholder for future findings.
| Inhibitor | Generation | Primary Target Mutations | Key Resistance Mechanisms | Reported Objective Response Rate (ORR) in Biomarker-Selected Patients |
| Gefitinib/Erlotinib | First | Exon 19 Deletions, L858R | T790M, MET Amplification | 55% - 80%[15] |
| Afatinib | Second | Exon 19 Deletions, L858R, other uncommon mutations | T790M | 60% - 70% |
| Osimertinib | Third | Exon 19 Deletions, L858R, T790M | C797S | 60% - 70% (T790M positive)[11] |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocols for Biomarker Assessment
Accurate and reliable biomarker testing is crucial for guiding treatment decisions. The following are detailed methodologies for key experiments.
EGFR Mutation Analysis
Objective: To detect activating and resistance mutations in the EGFR gene.
Methodology: Polymerase Chain Reaction (PCR) and Next-Generation Sequencing (NGS)
-
Sample Preparation: DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or liquid biopsy (circulating tumor DNA).[16][17] A pathologist assesses the tumor content of the tissue sample to ensure a sufficient percentage of tumor cells (ideally at least 50% for some methods).[16][17]
-
PCR-based methods (e.g., real-time PCR, ARMS): These methods are highly sensitive for detecting specific, known mutations like exon 19 deletions, L858R, and T790M.[10][18][19] They are often used for rapid testing.
-
Next-Generation Sequencing (NGS): NGS allows for the simultaneous sequencing of a large number of genes and can identify both common and rare EGFR mutations, as well as other relevant genomic alterations.[10] This is becoming the recommended method for comprehensive genomic profiling.[10]
Cell Viability Assay
Objective: To determine the in vitro efficacy of an EGFR inhibitor on cancer cell lines with different EGFR mutation statuses.
Methodology: MTT or CellTiter-Glo Assay
-
Cell Culture: Cancer cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the EGFR inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).[20][21]
-
Viability Assessment:
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor against each cell line.
Logical Framework for Treatment Selection
The presence or absence of specific biomarkers dictates the most appropriate treatment strategy.
Conclusion
The successful application of EGFR inhibitors in the clinic is a testament to the power of precision medicine. A thorough understanding of the underlying biology and the associated biomarkers is paramount for the development and effective use of these targeted therapies. While the specific characteristics of this compound are yet to be elucidated, the principles outlined in this guide provide a robust framework for its evaluation and comparison with existing agents. As our knowledge of cancer genomics continues to expand, the identification of novel biomarkers will further refine our ability to select the right treatment for the right patient at the right time.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Which biomarker predicts benefit from EGFR-TKI treatment for patients with lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictive and prognostic markers for epidermal growth factor receptor inhibitor therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Guidelines [rethinkingnsclc.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Predictive biomarkers for response to EGFR-directed monoclonal antibodies for advanced squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Biomarkers that currently affect clinical practice: EGFR, ALK, MET, KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guideline Recommendations for EGFR Mutation Testing in Lung Cancer: Proposal of the Korean Cardiopulmonary Pathology Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EGFR Mutation Testing | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]
- 18. jcp.bmj.com [jcp.bmj.com]
- 19. Provisional Guideline Recommendation for EGFR Gene Mutation Testing in Liquid Samples of Lung Cancer Patients: A Proposal by the Korean Cardiopulmonary Pathology Study Group [jpatholtm.org]
- 20. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EGFR Inhibitors: A Focus on Erlotinib's Activity on Wild-Type EGFR
A comparative analysis between Egfr-IN-107 and Erlotinib could not be performed as no public data could be found for a compound named "this compound". This guide will therefore provide a comprehensive analysis of Erlotinib's effects on wild-type Epidermal Growth Factor Receptor (EGFR), serving as a baseline for comparison should data for this compound or other inhibitors become available.
Erlotinib is a first-generation, reversible tyrosine kinase inhibitor (TKI) that targets the ATP-binding site of the EGFR kinase domain.[1][2] While its primary clinical efficacy is observed in patients with activating EGFR mutations, Erlotinib also demonstrates activity against wild-type EGFR.[3][4] This is a critical consideration in drug development, as off-target effects on wild-type EGFR can contribute to dose-limiting toxicities.
Mechanism of Action
Erlotinib functions by competitively inhibiting the binding of ATP to the intracellular tyrosine kinase domain of EGFR.[5] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[6] While highly effective against certain activating mutations, its reversible binding nature and affinity for wild-type EGFR are key characteristics that distinguish it from later-generation inhibitors.
Data Presentation: Erlotinib Activity on Wild-Type EGFR
The following table summarizes the inhibitory activity of Erlotinib against wild-type EGFR, as reported in various studies.
| Parameter | Value (nM) | Cell Line / Assay Conditions | Reference |
| IC50 | 2 | Purified EGFR kinase assay | [7] |
| IC50 | 20 | HNS (human head and neck tumor cells) | [8] |
| IC50 | >20,000 | A549 (NSCLC cell line) | [8] |
| IC50 | 31 | Ba/F3 cells expressing wild-type EGFR | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard in the evaluation of EGFR inhibitors and would be applicable for a comparative study.
Biochemical Kinase Assay (EGFR Autophosphorylation)
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR protein
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (Erlotinib, this compound)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the EGFR enzyme to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which measures luminescence.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the inhibitor on the proliferation and viability of cells expressing wild-type EGFR.
Materials:
-
A431 cell line (human epidermoid carcinoma with high wild-type EGFR expression)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (Erlotinib, this compound)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
Procedure:
-
Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an EGFR inhibitor using a cell-based viability assay.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. protocols.io [protocols.io]
- 8. ClinPGx [clinpgx.org]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety and Toxicity Profile of EGFR Tyrosine Kinase Inhibitors
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data regarding the safety and toxicity profile of a compound designated "Egfr-IN-107." Therefore, a direct comparison with other EGFR Tyrosine Kinase Inhibitors (TKIs) is not possible. This guide provides a comprehensive comparison of the safety and toxicity profiles of four widely studied and clinically approved EGFR TKIs: gefitinib, erlotinib, afatinib, and osimertinib. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations. While highly effective, these agents are associated with a distinct spectrum of adverse events, primarily due to the inhibition of EGFR signaling in healthy tissues. This guide provides a comparative overview of the safety and toxicity profiles of first-generation (gefitinib, erlotinib), second-generation (afatinib), and third-generation (osimertinib) EGFR TKIs, supported by data from clinical trials.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common treatment-related adverse events (TRAEs) observed with gefitinib, erlotinib, afatinib, and osimertinib in clinical trials. Rates can vary depending on the patient population and trial design.
Table 1: Incidence of Common All-Grade Adverse Events (%)
| Adverse Event | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| Rash/Acne | 37 - 66[1] | 62 - 80[1][2] | 81 - 89[1][3] | 41[1] |
| Diarrhea | 27 - 47[1] | 26 - 57[1] | 83 - 95[1][3][4] | 42[1] |
| Stomatitis/Mucositis | 6 - 17[1] | 14[1] | 52 - 72[1][3] | 12[1] |
| Paronychia | - | - | ≥15[3] | - |
| Hepatotoxicity (Elevated ALT/AST) | ~62[2] | ~18[2] | ~20[2] | - |
Data compiled from multiple sources. Dashes indicate that the adverse event was not reported as a primary outcome in the cited comparative analyses or was reported at a lower frequency.
Table 2: Incidence of Grade ≥3 Adverse Events (%)
| Adverse Event | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| Rash/Acne | ~3[1] | ~13[1] | ~16[1] | 0.5[1] |
| Diarrhea | <10[4] | <10[4] | ~15[3] | <2 |
| Hepatotoxicity (Elevated ALT/AST) | ~18[5] | ~5.4[5] | ~1.7[5] | - |
| Interstitial Lung Disease (ILD)/Pneumonitis | 1.3 - 4.0[1][6] | 1.1 - 4.9[1][6] | 1.5 - 4.4[1][6] | 3.3 - 18.3[1][6][7] |
Data compiled from multiple sources. Rates for ILD can be higher in specific populations, such as those of East Asian descent.[1][7]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which regulate cell proliferation, survival, and differentiation. EGFR TKIs competitively inhibit ATP binding to the intracellular tyrosine kinase domain, thereby blocking these downstream signals.
Caption: Simplified EGFR signaling pathway and the mechanism of TKI inhibition.
Preclinical Toxicity Testing Workflow
The following diagram outlines a typical workflow for the preclinical safety and toxicity assessment of a novel EGFR TKI.
Caption: General workflow for preclinical toxicity assessment of a new TKI.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is a standard method for assessing the effect of a TKI on cancer cell viability.
Objective: To determine the concentration of an EGFR TKI that inhibits the metabolic activity of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[8] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
EGFR-mutant cancer cell line (e.g., HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
EGFR TKI stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
TKI Treatment:
-
Prepare serial dilutions of the EGFR TKI in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the TKI dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TKI concentration and determine the IC50 value using non-linear regression analysis.[10]
-
In Vivo Toxicity: Repeated-Dose 28-Day Rodent Study
This protocol provides a general framework for a sub-acute toxicity study in rodents, a common component of preclinical safety assessment.
Objective: To evaluate the potential toxicity of an EGFR TKI following repeated daily administration over 28 days in rats or mice. This includes identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).[13]
Principle: The test substance is administered to several groups of animals at different dose levels for a defined period.[13] Observations of health, behavior, and body weight are made throughout the study. At the end of the treatment period, blood and tissue samples are collected for hematological, clinical chemistry, and histopathological analysis.
Materials:
-
Young, healthy adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
EGFR TKI.
-
Vehicle for administration (e.g., 0.5% methylcellulose).
-
Standard laboratory animal diet and water.
-
Appropriate caging and environmental controls.
-
Equipment for clinical observations, blood collection, and necropsy.
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the laboratory conditions for at least 5 days.
-
Randomly assign animals to treatment groups (e.g., 3 dose levels and a vehicle control group), with a minimum of 5 animals per sex per group.[13]
-
-
Dose Administration:
-
Administer the EGFR TKI or vehicle daily for 28 consecutive days, typically via oral gavage.
-
Dose volumes should be based on the most recent body weight measurements.
-
-
Clinical Observations:
-
Conduct general clinical observations at least once daily.
-
Record detailed observations, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Measure body weight at least weekly.
-
Measure food consumption weekly.
-
-
Clinical Pathology:
-
At the end of the 28-day period, collect blood samples from all animals prior to necropsy for hematology and clinical chemistry analysis.
-
Hematology parameters include red blood cell count, white blood cell count and differential, hemoglobin, and platelet count.
-
Clinical chemistry parameters include electrolytes, glucose, total protein, albumin, cholesterol, and markers of liver (ALT, AST, ALP) and kidney (BUN, creatinine) function.
-
-
Necropsy and Histopathology:
-
Conduct a full gross necropsy on all animals.
-
Weigh key organs (e.g., liver, kidneys, spleen, heart, brain, thymus).
-
Preserve a comprehensive set of tissues from all animals in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Perform microscopic examination of all preserved tissues from the control and high-dose groups. If treatment-related findings are observed, examine the same tissues from the lower dose groups.[13]
-
-
Data Analysis:
-
Analyze quantitative data (e.g., body weights, organ weights, clinical pathology) using appropriate statistical methods.
-
Correlate histopathological findings with dose levels.
-
Determine the target organs of toxicity and the NOAEL.
-
References
- 1. Management Strategies for Adverse Events Associated With EGFR TKIs in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk of Treatment-Related Toxicities from EGFR Tyrosine Kinase Inhibitors: A Meta-analysis of Clinical Trials of Gefitinib, Erlotinib, and Afatinib in Advanced EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Management of Adverse Events Associated with Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Afatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Successful Switch to Afatinib and Osimertinib Rechallenge with Corticosteroids after Osimertinib-induced Interstitial Lung Disease: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risk of interstitial lung disease in non-small cell lung cancer treated with EGFR-TKI: a real-world pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. wjpls.org [wjpls.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
Safety Operating Guide
Proper Disposal of Egfr-IN-107: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This document provides essential, immediate safety and logistical information for the proper disposal of Egfr-IN-107, a potent, orally active EGFR inhibitor used in cancer research.
This compound, like many targeted therapeutic agents, requires careful handling and disposal to mitigate risks to personnel and the environment. Adherence to established protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. The following procedures are based on general safety data sheet (SDS) guidelines for chemical reagents and should be adapted to meet the specific requirements of your institution and local regulations.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
1. Neutralization and Decontamination:
-
For trace amounts of this compound on lab surfaces or equipment, decontaminate the area using a suitable laboratory disinfectant or a 70% ethanol solution.
-
For liquid waste containing this compound, consult your institution's chemical safety office for specific neutralization procedures. Due to its chemical nature, avoid mixing with strong oxidizing or reducing agents.
2. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, as well as any grossly contaminated materials (e.g., weigh boats, pipette tips), should be collected in a designated, clearly labeled hazardous waste container. This container should be sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container to prevent punctures and injuries.
3. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's official hazardous waste management program. This ensures that the waste is handled and treated in accordance with all local, state, and federal regulations.
-
Never dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.
Summary of Disposal Information
| Waste Type | Collection Container | Disposal Method |
| Solid Waste (unused powder, contaminated consumables) | Labeled Hazardous Waste Container | Institutional Hazardous Waste Program |
| Liquid Waste (solutions containing this compound) | Labeled Hazardous Liquid Waste Container | Institutional Hazardous Waste Program |
| Sharps Waste (contaminated needles, etc.) | Designated Sharps Container | Institutional Sharps Waste Disposal |
Disposal Workflow
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's chemical safety guidelines for complete and detailed instructions.[1][2][3][4]
References
Essential Safety and Logistical Information for Handling Egfr-IN-107
Disclaimer: A specific Safety Data Sheet (SDS) for Egfr-IN-107 was not located. The following guidance is based on general best practices for handling potent small molecule kinase inhibitors and should be supplemented by a compound-specific risk assessment.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to build trust and ensure the highest safety standards in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. Change gloves every 30-60 minutes or immediately upon contamination.[1] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles should be worn at all times. |
| Body Protection | Lab Coat/Gown | A disposable, fluid-resistant gown should be worn over a standard lab coat.[2] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[3]
-
Use a dedicated set of calibrated weighing tools (e.g., spatulas, weigh paper).
-
Decontaminate the balance and surrounding surfaces after each use.
2. Dissolution:
-
Add solvent to the vial containing the solid compound slowly to avoid splashing.
-
Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.
-
If heating is required, use a controlled heating block and ensure adequate ventilation.
3. Experimental Use:
-
When adding the compound to cell cultures or other experimental systems, use appropriate barrier tips for pipettes to prevent cross-contamination.
-
All procedures should be performed over a disposable absorbent bench protector.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
2. Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Organic solvent solutions should be collected in a separate, compatible hazardous waste container.
3. Sharps:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
All waste must be disposed of in accordance with institutional and local environmental regulations.
Experimental Workflow and Safety Precautions
The following diagram illustrates the key steps and safety considerations when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
